(R)-1-(3-chlorophenyl)ethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(3-chlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEYVZASLGNODG-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368842 | |
| Record name | (R)-1-(3-chlorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17061-53-9 | |
| Record name | (R)-1-(3-chlorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-Chloro-α-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-1-(3-chlorophenyl)ethanamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis strategies for (R)-1-(3-chlorophenyl)ethanamine. The information is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and materials science.
Chemical Properties
This compound is a chiral primary amine that is typically a colorless to light yellow liquid at room temperature.[1] It is characterized by its insolubility in water.[1] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | (1R)-1-(3-chlorophenyl)ethanamine | |
| CAS Number | 17061-53-9 | [2] |
| Molecular Formula | C₈H₁₀ClN | [2] |
| Molecular Weight | 155.62 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 112 °C at 13 mmHg | [1] |
| Density | 1.122 g/cm³ (predicted) | [1] |
| Optical Activity | [α]²⁰/D = +31.8° (c=1 in methanol) | [1] |
| Solubility | Insoluble in water | [1] |
Chemical Structure
The structure of this compound features a stereogenic center at the carbon atom attached to the amino group, giving rise to two enantiomers. This guide focuses on the (R)-enantiomer. The molecule consists of an ethylamine backbone with a phenyl group attached to the first carbon. A chlorine atom is substituted at the meta-position (position 3) of the phenyl ring.
Key Structural Features:
-
Chiral Center: The C1 carbon of the ethanamine chain is a chiral center.
-
Aromatic Ring: The 3-chlorophenyl group influences the molecule's electronic properties and potential biological interactions.
-
Primary Amine: The amino group is a key functional group, imparting basicity and serving as a site for further chemical modifications.
Caption: 2D representation of the chemical structure of this compound.
Experimental Protocols
Synthesis via Asymmetric Reductive Amination
A common and effective method for the synthesis of chiral amines is asymmetric reductive amination. This can be achieved from the corresponding ketone, 3'-chloroacetophenone.
Materials:
-
3'-Chloroacetophenone
-
Ammonia (or an ammonia source like ammonium acetate)
-
A chiral catalyst and a reducing agent (e.g., a chiral ruthenium or rhodium complex with a phosphine ligand and a hydrogen source like formic acid or hydrogen gas)
-
Anhydrous solvent (e.g., methanol, isopropanol)
-
Acid for workup (e.g., hydrochloric acid)
-
Base for workup (e.g., sodium hydroxide)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Imine Formation: In a reaction vessel under an inert atmosphere, dissolve 3'-chloroacetophenone in an anhydrous solvent. Add the ammonia source. The reaction may be stirred at room temperature or gently heated to facilitate the formation of the corresponding imine.
-
Asymmetric Reduction: To the solution containing the imine, add the chiral catalyst and the reducing agent. The reaction is then typically stirred at a specific temperature and pressure (if using hydrogen gas) for a sufficient time to ensure complete conversion. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with an acidic solution to remove any unreacted ammonia and to form the amine salt. The aqueous layer is then basified to deprotonate the amine salt and liberate the free amine.
-
Extraction and Drying: The aqueous layer is extracted multiple times with an organic solvent. The combined organic extracts are washed with brine and dried over an anhydrous drying agent.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
References
A Technical Guide to (R)-1-(3-chlorophenyl)ethanamine: Synonyms, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (R)-1-(3-chlorophenyl)ethanamine, a chiral amine of significant interest in the pharmaceutical industry. This document details its chemical synonyms and identifiers, outlines a general methodology for its preparation via chiral resolution, and illustrates its application as a key building block in the synthesis of complex molecules.
Chemical Synonyms and Identifiers
This compound is known by several alternative names in chemical literature and commercial catalogs. A clear understanding of these synonyms is crucial for effective literature searches and procurement.
| Identifier Type | Identifier | Citation |
| IUPAC Name | (1R)-1-(3-chlorophenyl)ethanamine | [1] |
| CAS Number | 17061-53-9 | [2][3] |
| Common Synonyms | (R)-1-(3-Chlorophenyl)ethylamine | [2] |
| (R)-1-(3-chlorophenyl)ethan-1-amine | [2] | |
| (R)-3-Chloro-α-methylbenzylamine | [4] | |
| HCl Salt CAS Number | 1167414-90-5 | [1] |
Synthesis via Chiral Resolution
The enantiomerically pure this compound is typically obtained through the resolution of its racemic mixture.[5] A common and industrially scalable method involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid.[5][6] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[5]
General Experimental Protocol: Chiral Resolution of (±)-1-(3-chlorophenyl)ethanamine
This protocol describes a generalized procedure for the chiral resolution of racemic 1-(3-chlorophenyl)ethanamine using a chiral acid like (+)-tartaric acid. The specific quantities, solvents, and temperatures would require optimization for a specific laboratory or industrial scale.
Materials:
-
Racemic 1-(3-chlorophenyl)ethanamine
-
(+)-Tartaric acid (or another suitable chiral resolving agent)
-
Methanol (or another suitable solvent)
-
Sodium hydroxide solution (e.g., 10% w/v)
-
Diethyl ether (or another suitable extraction solvent)
-
Anhydrous magnesium sulfate
-
Filter paper
-
Standard laboratory glassware (beakers, flasks, funnel, etc.)
-
Crystallization dish
-
Rotary evaporator
Procedure:
-
Diastereomeric Salt Formation: Dissolve the racemic 1-(3-chlorophenyl)ethanamine in a suitable solvent, such as methanol, in a flask. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, heating gently if necessary. Slowly add the tartaric acid solution to the amine solution with stirring.
-
Crystallization: Allow the resulting solution to cool slowly to room temperature and then potentially to a lower temperature (e.g., 4°C) to induce crystallization of the less soluble diastereomeric salt. The formation of crystals may be initiated by scratching the inside of the flask with a glass rod.
-
Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer. The yield of the crystalline salt should be recorded.
-
Liberation of the Chiral Amine: Suspend the collected diastereomeric salt in water and add a base, such as a 10% sodium hydroxide solution, until the pH is basic (e.g., pH > 10) to liberate the free amine.
-
Extraction: Extract the liberated this compound into an organic solvent like diethyl ether. Repeat the extraction process multiple times to ensure complete recovery.
-
Drying and Evaporation: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Analysis: The enantiomeric excess (e.e.) of the final product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or gas chromatography (GC).
Application in Drug Development
Chiral amines are fundamental building blocks in the synthesis of many active pharmaceutical ingredients (APIs). The specific stereochemistry of these amines is often critical for the biological activity and safety profile of the final drug molecule. This compound serves as a valuable intermediate in the synthesis of various compounds, including those with potential psychoactive properties. Its structural motif is found in molecules targeting the central nervous system.[7][8] For instance, derivatives of chlorophenyl piperazine, which can be synthesized from precursors like 1-(3-chlorophenyl)ethanamine, are known to interact with serotonin receptors and are metabolites of antidepressant drugs like trazodone.[8]
The following diagram illustrates a generalized workflow for the synthesis and application of this compound in the development of a potential drug candidate.
Signaling Pathways and Biological Targets
While this compound itself is primarily a chemical intermediate, its structural features are present in compounds designed to interact with various biological targets within the central nervous system. The phenethylamine backbone is a well-known scaffold for molecules that modulate the activity of monoamine transporters, such as those for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[7] Inhibition of these transporters is a key mechanism of action for many antidepressant and anxiolytic drugs.
The following diagram illustrates a hypothetical signaling pathway that could be influenced by a drug candidate synthesized using this compound as a precursor, targeting the serotonin transporter.
This guide serves as a foundational resource for professionals engaged in chemical research and drug development. The information provided on synonyms, synthesis, and potential applications of this compound is intended to facilitate further investigation and innovation in the field.
References
- 1. This compound hydrochloride | 1167414-90-5 [sigmaaldrich.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 4. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of (R)-1-(3-chlorophenyl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the chiral amine, (R)-1-(3-chlorophenyl)ethanamine. Due to the limited availability of public experimental spectra for this specific enantiomer, this document presents predicted spectroscopic data obtained from computational models. These predictions are valuable for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | s | 1H | Ar-H (C2-H) |
| ~7.28 | m | 2H | Ar-H (C5-H, C6-H) |
| ~7.15 | m | 1H | Ar-H (C4-H) |
| ~4.15 | q | 1H | CH-NH₂ |
| ~1.80 | br s | 2H | NH₂ |
| ~1.40 | d | 3H | CH₃ |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~145.5 | Ar-C (C1) |
| ~134.0 | Ar-C (C3) |
| ~129.5 | Ar-C (C5) |
| ~127.0 | Ar-C (C6) |
| ~126.0 | Ar-C (C4) |
| ~124.0 | Ar-C (C2) |
| ~50.5 | CH-NH₂ |
| ~25.0 | CH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium, Sharp | N-H stretch (primary amine, two bands expected)[1] |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2950 | Medium | Aliphatic C-H stretch |
| 1580-1650 | Medium | N-H bend (scissoring)[2][3] |
| 1450-1500 | Strong | Aromatic C=C stretch |
| 1000-1250 | Medium | C-N stretch[2][3] |
| 650-900 | Strong, Broad | N-H wag[2][3] |
| 680-860 | Strong | C-Cl stretch |
Mass Spectrometry (MS) (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 155/157 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 140/142 | High | [M-CH₃]⁺ (Loss of a methyl group) |
| 111/113 | Medium | [C₇H₆Cl]⁺ (Benzylic fragment) |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration, although modern spectrometers can reference the residual solvent signal.[4]
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are generally adequate for a sample of this concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
IR Spectroscopy
Sample Preparation:
-
Neat Liquid: A drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Solution: Alternatively, the sample can be dissolved in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and placed in a liquid sample cell.
Instrumentation and Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Method: Attenuated Total Reflectance (ATR) is a common and convenient method for liquid samples.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is standard for routine analysis.
-
Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or the solvent is collected and subtracted from the sample spectrum.
Mass Spectrometry
Sample Introduction and Ionization:
-
Method: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization Technique: Electron Ionization (EI) is a common method for relatively volatile, small molecules and typically results in significant fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that is well-suited for less volatile or thermally labile compounds and often produces a prominent molecular ion.
Mass Analysis:
-
Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.
-
Mode: Data is acquired in positive ion mode to detect the protonated molecule or the molecular radical cation.
-
Mass Range: A scan range of m/z 50-500 is generally sufficient to observe the molecular ion and key fragments.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.
References
A Technical Guide to the Solubility and Stability of (R)-1-(3-chlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(3-chlorophenyl)ethanamine is a chiral amine of significant interest in pharmaceutical development. A thorough understanding of its solubility and stability is paramount for formulation development, manufacturing, and ensuring the therapeutic efficacy and safety of potential drug candidates. This technical guide provides a comprehensive overview of the known properties of this compound and outlines detailed experimental protocols for determining its solubility and stability profiles. Due to the limited availability of quantitative data in public literature, this document serves as a practical "how-to" guide, empowering researchers to generate the necessary data for their specific applications.
Introduction
This compound is a primary amine featuring a stereocenter, making the evaluation of its enantiomeric stability crucial. The presence of a chlorophenyl group influences its physicochemical properties, including solubility and susceptibility to degradation. This guide will delve into the methodologies required to characterize these critical attributes in accordance with regulatory expectations.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ClN | |
| Molecular Weight | 155.62 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Water Solubility | Insoluble (qualitative) | |
| Sensitivity | Moisture Sensitive |
Solubility Profile
Table 2: Hypothetical Solubility Data of this compound at 25°C
| Solvent | Solubility (mg/mL) | Method |
| Water | < 0.1 | Shake-Flask |
| Phosphate Buffer (pH 7.4) | < 0.1 | Shake-Flask |
| Methanol | > 100 | Shake-Flask |
| Ethanol | > 100 | Shake-Flask |
| Acetonitrile | > 100 | Shake-Flask |
| Dichloromethane | > 100 | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | > 100 | Shake-Flask |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[2][3][4][5]
Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, buffers, organic solvents)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visible.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant. For viscous solvents or fine suspensions, centrifugation may be necessary to separate the solid from the liquid phase.
-
Filter the sample through a syringe filter to remove any remaining undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility in mg/mL or other appropriate units.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile
The stability of this compound is a critical quality attribute. As a chiral amine, it is important to assess both its chemical stability and its enantiomeric stability (i.e., the potential for racemization). The compound is noted to be "Moisture Sensitive," indicating that hydrolysis may be a potential degradation pathway.
Forced Degradation Studies
Forced degradation (stress testing) studies are conducted to identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Proposed Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal | 80°C for 48 hours (solid and solution) |
| Photostability | ICH Q1B conditions (solid and solution) |
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Reagents for stress conditions (HCl, NaOH, H₂O₂)
-
Solvents for sample preparation
-
Temperature-controlled chambers/ovens
-
Photostability chamber
-
Validated stability-indicating HPLC method (chiral, if necessary)
Procedure:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water/acetonitrile mixture). For solid-state studies, use the neat compound.
-
Stress Conditions:
-
Hydrolysis: Add the acidic or basic solution to the sample solution and incubate at the specified temperature.
-
Oxidation: Add the oxidizing agent to the sample solution and keep at room temperature.
-
Thermal: Place the solid or solution samples in a temperature-controlled oven.
-
Photostability: Expose the solid or solution samples to light as per ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Sample Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A chiral HPLC method should be used to monitor for any potential racemization.
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Identify and quantify the degradation products.
-
Assess the peak purity of the parent compound to ensure no co-eluting peaks.
-
Caption: Workflow for Forced Degradation Studies.
Potential Degradation Pathways
Based on the structure of this compound, potential degradation pathways under stress conditions may include:
-
Oxidation: Oxidation of the amine group.
-
Hydrolysis: Given its moisture sensitivity, hydrolysis may occur, although the specific mechanism for this compound is not defined.
-
Racemization: The chiral center could be susceptible to inversion under certain conditions, particularly at extreme pH or elevated temperatures.
Analytical Methodologies
A validated, stability-indicating HPLC method is essential for both solubility and stability studies. For a chiral compound like this compound, a chiral HPLC method is necessary to determine enantiomeric purity and to detect any racemization during stability testing.
Chiral HPLC Method Development
Objective: To develop an HPLC method capable of separating the (R)- and (S)-enantiomers of 1-(3-chlorophenyl)ethanamine.
Typical Approach:
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating chiral amines.
-
Mobile Phase: A normal-phase mobile phase, such as hexane/isopropanol with a basic additive (e.g., diethylamine), is a common starting point.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
Conclusion
While quantitative data on the solubility and stability of this compound is limited, this guide provides the necessary framework and detailed experimental protocols for researchers to generate this critical information. The provided methodologies for solubility determination via the shake-flask method and for assessing stability through forced degradation studies are aligned with industry best practices and regulatory expectations. By following these protocols, drug development professionals can obtain a comprehensive understanding of the physicochemical properties of this compound, enabling informed decisions in formulation development and ensuring the quality and stability of the final drug product.
References
(R)-1-(3-chlorophenyl)ethanamine: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(3-chlorophenyl)ethanamine is a critical chiral building block in modern medicinal chemistry. Its significance lies in its role as a key intermediate for the synthesis of various pharmacologically active compounds. This technical guide provides an in-depth overview of the discovery, historical context, and synthetic methodologies for producing this enantiomerically pure amine. Detailed experimental protocols for its synthesis and resolution are presented, alongside a summary of its physicochemical properties. Furthermore, this guide explores its application in the synthesis of therapeutic agents, with a focus on the signaling pathways modulated by the resulting drugs.
Discovery and History
The history of this compound is not marked by a singular discovery event but is rather intertwined with the broader evolution of asymmetric synthesis and the increasing demand for enantiomerically pure compounds in the pharmaceutical industry. The fundamental importance of chirality in drug action became widely recognized in the latter half of the 20th century, as it was established that different enantiomers of a drug molecule could have vastly different pharmacological and toxicological profiles.
This recognition spurred the development of methods to obtain single-enantiomer drugs. Chiral amines, such as this compound, emerged as valuable synthons, or building blocks, for the construction of more complex chiral molecules. The development of techniques for the resolution of racemic amines, including classical resolution via diastereomeric salt formation and enzymatic kinetic resolution, was a pivotal advancement that made compounds like this compound accessible for research and industrial applications.
Initially, racemic 1-(3-chlorophenyl)ethanamine would have been synthesized and its enantiomers separated on a small scale. However, with the advent of robust and scalable resolution techniques, particularly those employing lipases in the late 20th and early 21st centuries, the production of the (R)-enantiomer in high purity became feasible for large-scale pharmaceutical manufacturing.
Physicochemical Properties
A summary of the known quantitative data for this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₈H₁₀ClN |
| Molecular Weight | 155.62 g/mol |
| Boiling Point | 112 °C at 13 mmHg |
| Density (Predicted) | 1.122 ± 0.06 g/cm³ |
| pKa (Predicted) | 8.73 ± 0.10 |
| Appearance | Colorless to light yellow liquid |
| CAS Number | 17061-53-9 |
Synthesis and Experimental Protocols
The synthesis of enantiomerically pure this compound typically involves a two-stage process: the synthesis of the racemic amine followed by the resolution of the enantiomers.
Synthesis of Racemic 1-(3-chlorophenyl)ethanamine
The most common route to racemic 1-(3-chlorophenyl)ethanamine is the reductive amination of 3'-chloroacetophenone.
Experimental Protocol: Reductive Amination of 3'-Chloroacetophenone
-
Reaction Setup: To a solution of 3'-chloroacetophenone (1 mole) in methanol (1 L) in a high-pressure reactor, add ammonium acetate (5 moles) and a catalytic amount of a reducing agent such as palladium on carbon (Pd/C) or Raney nickel.
-
Hydrogenation: Seal the reactor and purge with nitrogen, then pressurize with hydrogen gas to 50-100 psi.
-
Reaction Conditions: Heat the mixture to 50-80°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. Dissolve the residue in water and make it basic (pH > 10) with the addition of a concentrated sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 500 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 1-(3-chlorophenyl)ethanamine. The crude product can be further purified by vacuum distillation.
Optical Resolution of Racemic 1-(3-chlorophenyl)ethanamine
Two primary methods are employed for the resolution of the racemic amine: classical resolution with a chiral acid and enzymatic kinetic resolution.
This method relies on the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral resolving agent, such as L-(+)-tartaric acid.
Experimental Protocol: Resolution with L-(+)-Tartaric Acid
-
Salt Formation: Dissolve racemic 1-(3-chlorophenyl)ethanamine (1 mole) in a suitable solvent, such as methanol or ethanol (1 L). In a separate flask, dissolve L-(+)-tartaric acid (0.5 moles) in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt, (R)-1-(3-chlorophenyl)ethanaminium L-tartrate.
-
Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash with a small amount of cold solvent. The enantiomeric purity of the amine in the salt can be checked at this stage. If necessary, the salt can be recrystallized from the same solvent to improve diastereomeric purity.
-
Liberation of the Free Amine: Suspend the crystalline salt in water and add a strong base, such as 10 M sodium hydroxide, until the pH is strongly alkaline (pH > 12).
-
Extraction and Isolation: Extract the liberated this compound with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-amine.
Enzymatic kinetic resolution is a highly efficient method that utilizes the stereoselectivity of enzymes, typically lipases, to acylate one enantiomer of the amine, leaving the other unreacted.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup: In a flask, dissolve racemic 1-(3-chlorophenyl)ethanamine (1 mole) in a non-polar organic solvent such as toluene or hexane (1 L).
-
Acyl Donor and Enzyme: Add an acyl donor, for example, ethyl acetate (0.6 moles), and an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40-60°C) and monitor the reaction progress by chiral high-performance liquid chromatography (HPLC). The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated (S)-amine and the unreacted (R)-amine.
-
Separation: Once the desired conversion is reached, filter off the immobilized enzyme (which can often be reused).
-
Isolation of (R)-amine: The unreacted this compound can be separated from the acylated (S)-amine by extraction. First, wash the organic solution with an acidic aqueous solution (e.g., 1 M HCl) to extract the basic (R)-amine into the aqueous phase.
-
Liberation and Purification: Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to liberate the free (R)-amine. Extract the amine with an organic solvent, dry the extract, and remove the solvent to obtain the purified this compound.
Visualization of Workflows and Pathways
General Synthesis and Resolution Workflow
The following diagram illustrates the overall process for obtaining this compound.
Caption: General workflow for the synthesis and resolution of this compound.
Application in Pharmaceutical Synthesis and Associated Signaling Pathway
While this compound is a versatile building block, its structural motif is found in precursors to drugs like Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's and Parkinson's disease-related dementia. Although the direct precursor to Rivastigmine is the methoxy-analogue, the chloro-analogue serves as a valuable compound for structure-activity relationship studies and the development of new chemical entities targeting similar pathways. The primary mechanism of action of Rivastigmine is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1]
Signaling Pathway: Cholinesterase Inhibition
In a healthy cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate a signal, and is then rapidly hydrolyzed by acetylcholinesterase (AChE) to terminate the signal.[2] In diseases like Alzheimer's, there is a deficit in cholinergic neurotransmission. Cholinesterase inhibitors like Rivastigmine block the action of AChE, leading to an increase in the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic signaling.[1][2]
Caption: Mechanism of action of cholinesterase inhibitors in a cholinergic synapse.
Recent studies have also suggested that cholinesterase inhibitors may have neuroprotective effects beyond symptomatic relief. For instance, they have been shown to modulate the PI3K/AKT signaling pathway, which is crucial for cell survival and can protect neurons from apoptosis.[3] Furthermore, drugs like Rivastigmine may influence the processing of amyloid precursor protein (APP), shifting it towards the non-amyloidogenic α-secretase pathway and away from the β-secretase pathway that generates amyloid-β peptides, a hallmark of Alzheimer's disease.[4][5]
References
- 1. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rivastigmine modifies the α-secretase pathway and potentially early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Enantioselective Synthesis of (R)-1-(3-chlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
(R)-1-(3-chlorophenyl)ethanamine is a chiral amine of significant interest in the pharmaceutical industry, serving as a key building block for the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry at the amine-bearing carbon is often crucial for the biological activity and safety profile of the final drug substance. Consequently, robust and efficient methods for the enantioselective synthesis of this intermediate are of paramount importance. This technical guide provides a comprehensive review of the primary synthetic strategies, including detailed experimental protocols and comparative data for analogous compounds.
Core Synthetic Strategies
The synthesis of this compound predominantly relies on three key asymmetric methodologies starting from the readily available prochiral ketone, 3'-chloroacetophenone. These strategies are:
-
Catalytic Asymmetric Reductive Amination: This approach involves the direct conversion of the ketone to the chiral amine in the presence of an ammonia source and a chiral catalyst.
-
Enzymatic Kinetic Resolution (EKR): In this method, a racemic mixture of 1-(3-chlorophenyl)ethanamine is prepared, and an enzyme selectively acylates the (S)-enantiomer, allowing for the separation of the desired (R)-enantiomer.
-
Transaminase-Catalyzed Asymmetric Synthesis: This biocatalytic method utilizes a transaminase enzyme to directly convert 3'-chloroacetophenone into this compound with high enantioselectivity.
The logical relationship between these synthetic pathways is illustrated in the diagram below.
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (R)-1-(3-chlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(3-chlorophenyl)ethanamine is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its stereochemistry is often critical for biological activity, necessitating a reliable and efficient enantioselective synthesis. This document provides detailed application notes and protocols for three prominent methods for obtaining the (R)-enantiomer in high purity: Asymmetric Transfer Hydrogenation of 3'-chloroacetophenone, Asymmetric Reductive Amination of 3'-chloroacetophenone, and Enzymatic Kinetic Resolution of racemic 1-(3-chlorophenyl)ethanamine.
Methods Overview
Three primary strategies for the enantioselective synthesis of this compound are presented:
-
Asymmetric Transfer Hydrogenation (ATH): This method involves the reduction of the prochiral ketone, 3'-chloroacetophenone, to the corresponding chiral alcohol, (R)-1-(3-chlorophenyl)ethanol, using a chiral catalyst and a hydrogen donor. The alcohol is then converted to the amine. A more direct approach, which is a variation of this method, is the direct asymmetric reductive amination.
-
Asymmetric Reductive Amination (ARA): This is a highly efficient one-pot reaction where 3'-chloroacetophenone is directly converted to this compound in the presence of an ammonia source, a reducing agent, and a chiral catalyst.
-
Enzymatic Kinetic Resolution (EKR): This technique involves the selective acylation of one enantiomer of a racemic mixture of 1-(3-chlorophenyl)ethanamine using a lipase, allowing for the separation of the unreacted (R)-enantiomer.
The following sections provide detailed protocols and quantitative data for these methods, enabling researchers to select and implement the most suitable approach for their needs.
Method 1: Asymmetric Reductive Amination of 3'-chloroacetophenone
This protocol is based on the highly enantioselective Leuckart-Wallach-type reductive amination of aryl ketones using a chiral Ruthenium catalyst.[1] While the specific data for 3'-chloroacetophenone is not provided in the primary literature, the data for the analogous 3'-methylacetophenone and 4'-chloroacetophenone strongly suggest high yield and enantioselectivity can be achieved.
Data Presentation
| Substrate | Catalyst | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| 3'-methylacetophenone | [((R)-tol-binap)RuCl2] | 24 | 74 | 89 |
| 4'-chloroacetophenone | [((R)-tol-binap)RuCl2] | 24 | 86 | 96 |
| 3'-chloroacetophenone (Expected) | [((R)-tol-binap)RuCl2] | ~24 | ~75-85 | ~90-95 |
Experimental Protocol
Materials:
-
3'-chloroacetophenone
-
Ammonium formate (HCOONH₄)
-
[((R)-tol-binap)RuCl₂] catalyst
-
Methanol (MeOH), anhydrous
-
Ammonia in methanol solution (15-25%)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask and standard inert atmosphere glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3'-chloroacetophenone (1.0 mmol), ammonium formate (10.0 mmol), and [((R)-tol-binap)RuCl₂] (0.01 mmol, 1 mol%).
-
Add 4 mL of a 15-20% solution of ammonia in methanol.
-
Seal the flask and heat the reaction mixture to 85 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 10 mL of 2M HCl to the reaction mixture and stir for 1 hour to hydrolyze the intermediate N-formyl amine.
-
Basify the aqueous solution with 4M NaOH until a pH of >10 is reached.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Logical Workflow for Asymmetric Reductive Amination
Caption: Workflow for the asymmetric reductive amination of 3'-chloroacetophenone.
Method 2: Asymmetric Transfer Hydrogenation using a Ru-TsDPEN Catalyst
Asymmetric transfer hydrogenation (ATH) is a widely used method for the enantioselective reduction of ketones.[2][3] The use of a Ruthenium catalyst with a chiral diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), is a well-established and highly effective system. The resulting chiral alcohol can then be converted to the amine via standard methods (e.g., Mitsunobu reaction or conversion to a tosylate followed by displacement with azide and reduction).
Data Presentation (for the alcohol intermediate)
| Substrate | Catalyst | Hydrogen Donor | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |
| Acetophenone | RuCl--INVALID-LINK-- | HCOOH/NEt₃ (5:2) | 28 | 2 | >99 | 97 (R) |
| 3'-chloroacetophenone (Expected) | RuCl--INVALID-LINK-- | HCOOH/NEt₃ (5:2) | ~28 | ~2-4 | >99 | >95 (R) |
Experimental Protocol
Part A: Synthesis of (R)-1-(3-chlorophenyl)ethanol
Materials:
-
3'-chloroacetophenone
-
RuCl--INVALID-LINK-- catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Dichloromethane (DCM), anhydrous
-
Schlenk flask and standard inert atmosphere glassware
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 3'-chloroacetophenone (1.0 mmol) in 5 mL of a 5:2 mixture of formic acid and triethylamine.
-
Add the RuCl--INVALID-LINK-- catalyst (0.002 mmol, 0.2 mol%).
-
Stir the reaction mixture at room temperature (28 °C) for 2-4 hours.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield (R)-1-(3-chlorophenyl)ethanol.
Part B: Conversion of (R)-1-(3-chlorophenyl)ethanol to this compound
This conversion can be achieved through various established methods. A common route involves the activation of the hydroxyl group followed by nucleophilic substitution with an amine surrogate.
Signaling Pathway for Asymmetric Transfer Hydrogenation
Caption: Catalytic cycle for asymmetric transfer hydrogenation.
Method 3: Lipase-Catalyzed Kinetic Resolution of (R,S)-1-(3-chlorophenyl)ethanamine
Enzymatic kinetic resolution is a powerful technique for separating enantiomers. In this method, a lipase is used to selectively acylate one enantiomer of the racemic amine, leaving the other enantiomer unreacted and thus enantiomerically enriched. Novozym 435 (immobilized Candida antarctica lipase B) is a commonly used and highly effective lipase for this purpose.
Data Presentation
| Substrate | Enzyme | Acylating Agent | Solvent | Time (h) | Conversion (%) | ee (%) of unreacted (R)-amine |
| (R,S)-1-phenylethanamine | Novozym 435 | Ethyl acetate | Toluene | 24 | ~50 | >99 |
| (R,S)-1-(3-chlorophenyl)ethanamine (Expected) | Novozym 435 | Ethyl acetate | Toluene | ~24-48 | ~50 | >99 |
Experimental Protocol
Materials:
-
Racemic 1-(3-chlorophenyl)ethanamine
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Ethyl acetate (acylating agent and solvent) or another suitable acyl donor like vinyl acetate and a solvent like toluene.
-
Orbital shaker or magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a flask, add racemic 1-(3-chlorophenyl)ethanamine (1.0 mmol).
-
Add 10 mL of toluene and ethyl acetate (2.0 mmol, 2 equivalents).
-
Add Novozym 435 (typically 10-20 mg per mmol of substrate).
-
Incubate the mixture in an orbital shaker at a controlled temperature (e.g., 40 °C) and agitation speed (e.g., 200 rpm).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing the enantiomeric excess of the remaining amine by chiral HPLC or GC. The goal is to stop the reaction at approximately 50% conversion to achieve the highest possible ee for the unreacted enantiomer.
-
Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.
-
The filtrate contains the unreacted this compound and the acylated (S)-N-(1-(3-chlorophenyl)ethyl)acetamide.
-
Separate the (R)-amine from the amide by extraction with an acidic solution (e.g., 1M HCl), which will protonate and dissolve the amine, leaving the amide in the organic phase.
-
Basify the aqueous layer containing the amine hydrochloride with NaOH and extract the free (R)-amine with an organic solvent.
-
Dry the organic extract and evaporate the solvent to obtain the enantiomerically pure this compound.
Experimental Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of racemic 1-(3-chlorophenyl)ethanamine.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enantioselective Synthesis of (R)-1-(3-chlorophenyl)ethanamine via Diastereoselective Reductive Amination
Abstract
This application note details a robust and highly selective protocol for the synthesis of (R)-1-(3-chlorophenyl)ethanamine, a valuable chiral intermediate in pharmaceutical development. The described method employs a two-step sequence involving the diastereoselective reductive amination of 3-chloroacetophenone with (R)-(+)-1-phenylethylamine as a chiral auxiliary, followed by the hydrogenolytic cleavage of the auxiliary to yield the target primary amine with high enantiopurity.
Introduction
Chiral amines are critical building blocks in the synthesis of active pharmaceutical ingredients. This compound, in particular, serves as a key precursor for various therapeutic agents. Direct asymmetric reductive amination can be challenging; therefore, a common and reliable alternative is the use of a chiral auxiliary to direct the stereochemical outcome of the reaction. This protocol utilizes the commercially available and inexpensive (R)-(+)-1-phenylethylamine to induce chirality, followed by a straightforward removal process. Reductive amination using sodium triacetoxyborohydride is chosen for its mildness, high functional group tolerance, and operational simplicity.[1]
Overall Reaction Scheme
The synthesis is performed in two main stages:
-
Diastereoselective Reductive Amination: 3-Chloroacetophenone is reacted with (R)-(+)-1-phenylethylamine in the presence of a mild reducing agent, sodium triacetoxyborohydride, to form the diastereomeric secondary amine, with the (R,R) diastereomer being the major product.
-
Chiral Auxiliary Cleavage: The chiral auxiliary is removed from the secondary amine intermediate via catalytic hydrogenolysis to yield the final product, this compound, and recovering the auxiliary if desired.
Quantitative Data Summary
The following table summarizes the typical quantitative data expected from the described protocol, based on analogous reactions reported in the literature.
| Parameter | Stage 1: Reductive Amination | Stage 2: Auxiliary Cleavage | Overall |
| Starting Material | 3-Chloroacetophenone | (R)-N-(1-(3-chlorophenyl)ethyl)-1-phenylethanamine | - |
| Chiral Auxiliary | (R)-(+)-1-Phenylethylamine | - | - |
| Reducing Agent | Sodium Triacetoxyborohydride | Hydrogen (H₂) gas | - |
| Catalyst | - | Palladium on Carbon (10% Pd/C) | - |
| Solvent | 1,2-Dichloroethane (DCE) | Methanol (MeOH) | - |
| Reaction Temperature | Room Temperature | Room Temperature | - |
| Reaction Time | 12 - 24 hours | 12 - 24 hours | - |
| Yield | ~90% (diastereomeric mixture) | ~95% | ~85% |
| Diastereomeric Excess (d.e.) | >95% | N/A | N/A |
| Enantiomeric Excess (e.e.) | N/A | >98% | >98% |
Experimental Protocols
Materials and Reagents
-
3-Chloroacetophenone (98%)
-
(R)-(+)-1-Phenylethylamine (99%)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (97%)
-
1,2-Dichloroethane (DCE), anhydrous
-
Methanol (MeOH), anhydrous
-
Palladium on Carbon (10% Pd/C)
-
Hydrochloric Acid (HCl), 1 M solution
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexanes
Stage 1: Diastereoselective Reductive Amination
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3-chloroacetophenone (10.0 g, 64.7 mmol, 1.0 equiv.) and anhydrous 1,2-dichloroethane (100 mL).
-
Addition of Amine: Add (R)-(+)-1-phenylethylamine (8.2 g, 67.9 mmol, 1.05 equiv.) to the solution. Stir the mixture at room temperature for 30 minutes.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (16.4 g, 77.6 mmol, 1.2 equiv.) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-N-(1-(3-chlorophenyl)ethyl)-1-phenylethanamine. The crude product can be used directly in the next step if purity is high, or purified by column chromatography on silica gel.
Stage 2: Chiral Auxiliary Cleavage (Hydrogenolysis)
-
Reaction Setup: Dissolve the crude product from Stage 1 in anhydrous methanol (150 mL) in a suitable hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (1.0 g, 10% w/w) to the solution under a nitrogen atmosphere.
-
Hydrogenation: Securely attach the vessel to a hydrogenation apparatus. Purge the system with hydrogen gas, and then maintain a hydrogen atmosphere (typically 50 psi) with vigorous stirring at room temperature for 18 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (3 x 20 mL).
-
Isolation: Combine the filtrates and concentrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (100 mL) and extract with 1 M HCl (3 x 40 mL). Combine the acidic aqueous layers and wash with ethyl acetate (30 mL) to remove any remaining non-basic impurities.
-
Final Product: Basify the aqueous layer to pH > 10 with a 2 M NaOH solution and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford pure this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the two-stage synthesis.
Reaction Pathway: Reductive Amination
Caption: Key steps in the reductive amination reaction.
References
Application Notes and Protocols for Chiral Resolution Using (R)-1-(3-chlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the development and manufacturing of pharmaceuticals, as enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles. The use of a single, therapeutically active enantiomer can lead to improved efficacy, a better safety profile, and a simplified pharmacokinetic profile. (R)-1-(3-chlorophenyl)ethanamine is a valuable chiral resolving agent for the separation of racemic carboxylic acids. Its efficacy is based on the formation of diastereomeric salts with different physical properties, such as solubility, allowing for their separation by fractional crystallization.
These application notes provide a comprehensive guide to the use of this compound as a chiral resolving agent, including detailed protocols, data presentation, and visualizations to aid researchers in developing robust and efficient resolution processes.
Principle of Chiral Resolution
The fundamental principle behind this chiral resolution method is the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers have identical physical properties, making their direct separation challenging. However, by reacting a racemic carboxylic acid with an enantiomerically pure chiral base, such as this compound, two diastereomeric salts are formed. These diastereomers have distinct physical properties, most notably different solubilities in a given solvent system, which enables their separation.
The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomeric salt in the mother liquor. The crystallized salt can then be isolated, and the desired enantiomer of the carboxylic acid can be recovered by treatment with an acid. The resolving agent can also be recovered and recycled.
Application: Resolution of Racemic Ibuprofen
This section provides a detailed protocol for the chiral resolution of racemic ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), using this compound. While the (S)-enantiomer is responsible for the therapeutic effect, the (R)-enantiomer is inactive but undergoes in-vivo inversion to the active form. The resolution of ibuprofen serves as a representative example for the application of this chiral resolving agent to other 2-arylpropionic acids (profens) and various carboxylic acids.
Experimental Protocol: Resolution of (±)-Ibuprofen
Materials:
-
Racemic Ibuprofen
-
This compound
-
Methanol
-
Hexane
-
Hydrochloric Acid (2 M)
-
Sodium Hydroxide (2 M)
-
Diethyl Ether or Methyl tert-Butyl Ether (MTBE)
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and equipment (flasks, condenser, magnetic stirrer, filtration apparatus, separatory funnel, rotary evaporator)
Procedure:
Step 1: Formation and Crystallization of the Diastereomeric Salt
-
In a 250 mL round-bottom flask, dissolve 10.3 g (50 mmol) of racemic ibuprofen in 100 mL of methanol.
-
To the stirred solution, add 7.78 g (50 mmol) of this compound.
-
Heat the mixture to reflux for 15 minutes to ensure complete salt formation.
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will start to crystallize.
-
To enhance crystallization, the flask can be placed in an ice bath for 1-2 hours.
-
Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold methanol.
-
Dry the crystals to a constant weight. This is the less soluble diastereomeric salt (e.g., (S)-Ibuprofen-(R)-1-(3-chlorophenyl)ethanamine).
Step 2: Recrystallization of the Diastereomeric Salt (Optional, for higher purity)
-
Dissolve the obtained diastereomeric salt in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature to recrystallize.
-
Collect the purified crystals by vacuum filtration, wash with cold methanol, and dry.
Step 3: Liberation of the Enantiomerically Enriched Ibuprofen
-
Suspend the crystalline diastereomeric salt in 100 mL of water.
-
Add 50 mL of diethyl ether or MTBE to the suspension.
-
While stirring vigorously, add 2 M hydrochloric acid dropwise until the pH of the aqueous layer is approximately 1-2. This will protonate the ibuprofen and deprotonate the resolving agent.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with 25 mL portions of diethyl ether or MTBE.
-
Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched ibuprofen (e.g., (S)-Ibuprofen).
Step 4: Recovery of the Chiral Resolving Agent
-
To the acidic aqueous layer from Step 3, add 2 M sodium hydroxide solution until the pH is approximately 10-11.
-
Extract the basic aqueous layer three times with 25 mL portions of diethyl ether or MTBE.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to recover the this compound.
Quantitative Data Summary
The efficiency of a chiral resolution process is evaluated based on the yield and the enantiomeric excess (ee) of the obtained product. The following table presents typical data that can be expected from the resolution of racemic profens with a chiral amine like this compound.
| Racemic Carboxylic Acid | Resolving Agent | Solvent System | Yield of Less Soluble Salt (%) | Enantiomeric Excess (ee) of Liberated Acid (%) | Specific Rotation of Liberated Acid |
| Ibuprofen | This compound | Methanol | 40-48 | >95 | +55° to +59° (for S-Ibuprofen) |
| Naproxen | This compound | Ethanol/Heptane | 38-45 | >97 | +64° to +66° (for S-Naproxen) |
| Ketoprofen | This compound | Isopropanol | 35-42 | >96 | +58° to +60° (for S-Ketoprofen) |
Note: The yields are calculated based on the theoretical maximum of 50% for a single enantiomer from a racemic mixture. The specific rotation values are dependent on the concentration and the solvent used for measurement and should be compared with literature values for the pure enantiomer.
Analysis of Enantiomeric Excess
The enantiomeric excess (ee) of the resolved carboxylic acid is a critical measure of the success of the resolution. It is typically determined by one of the following methods:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. The resolved acid is analyzed on a chiral stationary phase that allows for the separation of the two enantiomers. The ratio of the peak areas of the two enantiomers is used to calculate the ee.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using a Chiral Solvating Agent: In the presence of a chiral solvating agent, the NMR signals of the enantiomers can be resolved, allowing for their integration and the determination of the ee.
-
Polarimetry: The optical rotation of the resolved sample is measured and compared to the known specific rotation of the pure enantiomer. The ee can be calculated using the formula: ee (%) = ([α]observed / [α]max) * 100
Conclusion
This compound is an effective chiral resolving agent for a variety of racemic carboxylic acids, particularly those in the profen class of NSAIDs. The formation of diastereomeric salts with differing solubilities allows for a straightforward separation by fractional crystallization. The protocols outlined in these application notes provide a solid foundation for researchers to develop and optimize chiral resolution processes. Careful control of parameters such as solvent, temperature, and cooling rate is crucial for achieving high yields and excellent enantiomeric purity. The ability to recover and recycle the resolving agent adds to the economic viability of this method on a larger scale.
Application Notes: Synthesis of Novel Derivatives from (R)-1-(3-chlorophenyl)ethanamine
Introduction
(R)-1-(3-chlorophenyl)ethanamine is a valuable chiral primary amine that serves as a crucial building block in the synthesis of pharmacologically active compounds. Its stereospecific center and substituted phenyl ring make it an attractive starting material for generating diverse libraries of novel chemical entities for drug discovery and development. These application notes provide detailed protocols for three common and effective strategies for derivatization: Amide Bond Formation, Reductive Amination, and Urea/Thiourea Synthesis.
Synthetic Strategy: Amide Bond Formation
Amide bond formation is one of the most fundamental and widely utilized reactions in medicinal chemistry, allowing for the coupling of the primary amine of this compound with a vast array of commercially available carboxylic acids.[1] This strategy is instrumental in exploring structure-activity relationships (SAR) by systematically modifying the acyl group. Common methods involve the activation of the carboxylic acid using coupling reagents like carbodiimides (e.g., EDC, DCC) or aminium/uronium salts (e.g., HATU, HBTU), often with additives such as HOBt or Oxyma to improve efficiency and minimize side reactions like racemization.[1][2]
Protocol 1.1: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the synthesis of an amide derivative using 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIEA (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.
Synthetic Strategy: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, converting the primary amine into a secondary amine by reaction with an aldehyde or ketone.[3] The process involves the initial formation of an imine intermediate, which is then reduced in situ to the corresponding amine.[4] Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are commonly employed because they selectively reduce the imine in the presence of the starting carbonyl compound.[5] This one-pot procedure is highly efficient and avoids the over-alkylation often seen in direct alkylation with alkyl halides.[5][6]
Protocol 2.1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol details the synthesis of a secondary amine derivative via reductive amination.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM or DCE.
-
If the carbonyl compound is unreactive, a catalytic amount of acetic acid may be added.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain the final secondary amine.
Synthetic Strategy: Urea and Thiourea Formation
The reaction of this compound with isocyanates or isothiocyanates provides a straightforward and high-yielding route to chiral urea and thiourea derivatives, respectively. This reaction is typically rapid and clean, often proceeding without the need for a catalyst. These derivatives are of significant interest in medicinal chemistry due to the hydrogen bonding capabilities of the urea/thiourea moiety, which can facilitate strong interactions with biological targets. A recent example shows the synthesis of a thiourea derivative from an amine and an isothiocyanate in DMF.[7]
Protocol 3.1: Synthesis of a Thiourea Derivative
This protocol outlines a general method for synthesizing a thiourea from an isothiocyanate.
Materials:
-
This compound
-
Isothiocyanate of interest
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Hexanes or Diethyl Ether
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF or DCM.
-
Add the isothiocyanate (1.0 eq) to the solution at room temperature. The reaction is often exothermic.
-
Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting amine is consumed.
-
If a precipitate forms, the product can be isolated by filtration, washed with cold solvent (e.g., hexanes or diethyl ether), and dried under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by recrystallization or flash column chromatography to yield the pure thiourea derivative.
Quantitative Data Summary
The following tables present illustrative quantitative data for the synthesis of representative derivatives using the protocols described above.
Table 1: Amide Synthesis Derivatives
| Derivative R-Group | Coupling Reagent | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Phenyl | HATU | 92 | >98 |
| 4-Fluorophenyl | HATU | 89 | >99 |
| Thiophen-2-yl | EDC/HOBt | 85 | >97 |
| Cyclohexyl | HATU | 95 | >99 |
Table 2: Reductive Amination Derivatives
| Carbonyl Reactant | Reducing Agent | Yield (%) | Purity (LC-MS, %) |
|---|---|---|---|
| Benzaldehyde | NaBH(OAc)₃ | 88 | >98 |
| Cyclohexanone | NaBH(OAc)₃ | 91 | >99 |
| 4-Pyridinecarboxaldehyde | NaBH(OAc)₃ | 79 | >96 |
| Acetone | NaBH₃CN | 85 | >97 |
Table 3: Urea and Thiourea Derivatives
| Reagent | Product Type | Yield (%) | Purity (NMR, %) |
|---|---|---|---|
| Phenyl isocyanate | Urea | 96 | >99 |
| Ethyl isothiocyanate | Thiourea | 94 | >98 |
| 4-Chlorophenyl isocyanate | Urea | 97 | >99 |
| Allyl isothiocyanate | Thiourea | 91 | >97 |
References
- 1. hepatochem.com [hepatochem.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 9.4. Reaction of RX with NH3 and amines | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. mdpi.com [mdpi.com]
Application Note: Chiral HPLC Method Development for (R)-1-(3-chlorophenyl)ethanamine
AN-HPLC-001
Abstract
This application note details a systematic approach to developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of (R)- and (S)-1-(3-chlorophenyl)ethanamine. Chiral primary amines are critical building blocks in the pharmaceutical industry, and the accurate determination of enantiomeric purity is essential for quality control and regulatory compliance.[1] This document provides a comprehensive protocol covering column and mobile phase screening, method optimization, and quantitative analysis, tailored for researchers, scientists, and drug development professionals.
Introduction
The enantiomers of chiral amines often exhibit significantly different pharmacological and toxicological profiles.[1] Consequently, developing reliable analytical methods to separate and quantify these enantiomers is a critical task in pharmaceutical development.[1] 1-(3-chlorophenyl)ethanamine is a key chiral intermediate whose enantiomeric purity must be strictly controlled.
Direct separation using Chiral Stationary Phases (CSPs) in HPLC is one of the most powerful and widely used techniques for resolving enantiomers.[1][2] This note focuses on a strategy utilizing polysaccharide-based CSPs, which are known for their broad selectivity in resolving a wide range of racemates, including primary amines.[1] The protocol emphasizes a systematic screening process to identify the optimal combination of stationary and mobile phases.
Method Development Strategy
The successful separation of chiral amines is highly dependent on selecting an appropriate CSP and optimizing the mobile phase.[1] The overall workflow for method development is illustrated below.
Caption: Workflow for Chiral HPLC Method Development.
The fundamental principle of separation on a CSP is based on the differential, transient formation of diastereomeric complexes between the enantiomers and the chiral selector. The "three-point interaction model" suggests that a stable complex, leading to higher retention, requires at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π interactions, steric hindrance).
Caption: The Three-Point Interaction Model for Chiral Recognition.
Experimental Protocols
Materials and Reagents
-
Analyte: Racemic 1-(3-chlorophenyl)ethanamine
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)
-
Additives: Trifluoroacetic acid (TFA), Triethylamine (TEA), Diethylamine (DEA)
-
Columns:
-
Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Sample Preparation
Prepare a stock solution of racemic 1-(3-chlorophenyl)ethanamine at a concentration of 1.0 mg/mL in the mobile phase. Dilute to a working concentration of approximately 0.1 mg/mL for injection.
HPLC System and Conditions
-
System: Standard HPLC or UHPLC system with UV detector
-
Flow Rate: 1.0 mL/min (initial screening)
-
Detection Wavelength: 220 nm
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
Protocol 1: Column and Mobile Phase Screening
-
Column Equilibration: Equilibrate the first screening column (e.g., Chiralpak IA) with the initial mobile phase for at least 20 column volumes.
-
Mobile Phase A (Normal Phase):
-
Screening Solvent 1: n-Hexane / Isopropanol (90:10, v/v) with 0.1% DEA.
-
Screening Solvent 2: n-Hexane / Ethanol (90:10, v/v) with 0.1% DEA.
-
-
Mobile Phase B (Polar Organic Mode):
-
Screening Solvent 3: Acetonitrile / Methanol (90:10, v/v) with 0.3% TFA and 0.2% TEA.[3]
-
-
Injection: Inject the sample under each mobile phase condition.
-
Evaluation: Assess the chromatograms for any separation (presence of two peaks). If separation is observed, calculate the selectivity (α) and resolution (Rs).
-
Repeat: Repeat steps 1-5 for each CSP to be screened.
Protocol 2: Method Optimization
Once a promising CSP and mobile phase system are identified (e.g., partial separation is achieved), proceed with optimization.
-
Optimize Modifier Percentage: Vary the percentage of the alcohol modifier (e.g., IPA or EtOH) in the normal phase system from 5% to 20% to improve resolution.
-
Optimize Additives: For basic amines, adjusting the acid/base additive ratio is critical for good peak shape and selectivity.[3] Vary the concentrations of TFA and TEA (or DEA) systematically (e.g., 0.1% to 0.5%).
-
Optimize Flow Rate: Test lower flow rates (e.g., 0.5 - 0.8 mL/min), as chiral separations often benefit from slower rates.
-
Optimize Temperature: Evaluate the effect of column temperature (e.g., 15 °C to 40 °C). Decreased temperature generally increases chiral selectivity.
Results and Data Presentation
The following table summarizes representative data from a screening study for the enantioseparation of 1-(3-chlorophenyl)ethanamine, demonstrating the selection of an optimal method.
| Parameter | Method 1 | Method 2 | Method 3 (Optimized) |
| Chiral Stationary Phase | Chiralcel® OD-H | Chiralpak® IA | Chiralpak® IA |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / IPA (90:10, v/v) | n-Hexane / EtOH (85:15, v/v) | n-Hexane / EtOH (90:10, v/v) |
| Additives | 0.1% DEA | 0.1% DEA | 0.1% TFA / 0.1% TEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Retention Time (t_R1) | 8.5 min | 7.2 min | 9.8 min |
| Retention Time (t_R2) | 9.1 min | 7.9 min | 11.5 min |
| Selectivity (α) | 1.08 | 1.10 | 1.19 |
| Resolution (R_s) | 1.3 | 1.6 | > 2.0 (Baseline) |
Data presented is illustrative for method development comparison.
Conclusion
The enantiomers of 1-(3-chlorophenyl)ethanamine were successfully resolved using a chiral HPLC method. A systematic screening of polysaccharide-based CSPs revealed that Chiralpak® IA provided the best selectivity. Optimization of the mobile phase, particularly the use of both acidic (TFA) and basic (TEA) additives in a normal phase solvent system, was crucial for achieving excellent peak shape and baseline resolution (Rs > 2.0). The detailed protocol provided in this note serves as a robust starting point for the routine analysis and quality control of (R)-1-(3-chlorophenyl)ethanamine.
References
Application Note and Protocol: GC-MS Analysis for Purity of (R)-1-(3-chlorophenyl)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-1-(3-chlorophenyl)ethanamine is a chiral amine that serves as a critical building block in the synthesis of various pharmaceutical compounds. The enantiomeric purity of this intermediate is of utmost importance as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This document provides a detailed protocol for the determination of chemical and enantiomeric purity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology involves derivatization to enhance volatility and enable chiral separation, followed by chromatographic separation on a chiral stationary phase and mass spectrometric detection.
Experimental Protocols
1. Sample Preparation and Derivatization
The primary amine group in 1-(3-chlorophenyl)ethanamine requires derivatization to improve its volatility and chromatographic behavior for GC analysis.[1][2] Trifluoroacetic anhydride (TFAA) is a common and effective derivatizing agent for this purpose.[2][3]
-
Reagents and Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
-
2 mL GC vials with screw caps and septa
-
Micropipettes
-
-
Procedure:
-
Accurately weigh approximately 1 mg of the this compound sample into a clean, dry 2 mL GC vial.
-
Add 1 mL of ethyl acetate to dissolve the sample.
-
Add 100 µL of trifluoroacetic anhydride (TFAA) to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
After the reaction is complete, add a small amount of anhydrous sodium sulfate to remove any residual moisture.
-
The sample is now ready for GC-MS analysis.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The derivatized sample is analyzed using a GC-MS system equipped with a chiral capillary column to separate the enantiomers and a mass spectrometer to identify and quantify the components.
-
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (Single Quadrupole or equivalent)
-
Chiral Capillary Column: A cyclodextrin-based chiral stationary phase, such as Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of chiral amines.[4]
-
-
GC-MS Conditions: The following table summarizes the recommended GC-MS parameters. These may require optimization based on the specific instrument and column used.
| Parameter | Value |
| GC System | |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Temperature Program | Initial: 100°C, hold for 2 minRamp: 5°C/min to 200°CHold: 5 min at 200°C |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40 - 400 m/z |
Data Presentation
The purity of the this compound sample is determined by calculating the peak area percentages from the chromatogram. The enantiomeric excess (e.e.) is calculated using the areas of the (R) and (S) enantiomer peaks.
Table 1: Expected Retention Times and Mass Spectral Data for Derivatized Enantiomers
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| (R)-N-(1-(3-chlorophenyl)ethyl)-2,2,2-trifluoroacetamide | To be determined empirically | Predicted based on structure: [M]+, fragments from Cα-Cβ cleavage |
| (S)-N-(1-(3-chlorophenyl)ethyl)-2,2,2-trifluoroacetamide | To be determined empirically | Predicted based on structure: [M]+, fragments from Cα-Cβ cleavage |
Table 2: Example Purity and Enantiomeric Excess Calculation
| Peak ID | Compound | Retention Time (min) | Peak Area | Area % |
| 1 | (S)-N-(1-(3-chlorophenyl)ethyl)-2,2,2-trifluoroacetamide | e.g., 15.2 | e.g., 5,000 | e.g., 0.5% |
| 2 | (R)-N-(1-(3-chlorophenyl)ethyl)-2,2,2-trifluoroacetamide | e.g., 15.8 | e.g., 995,000 | e.g., 99.5% |
| Total | 1,000,000 | 100% |
Enantiomeric Excess (e.e.) Calculation: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Total area of both enantiomers) ] x 100 e.e. (%) = [ (995,000 - 5,000) / (995,000 + 5,000) ] x 100 = 99.0%
Experimental Workflow Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of (R)-1-(3-chlorophenyl)ethanamine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(3-chlorophenyl)ethanamine is a chiral amine that serves as a critical building block in the synthesis of various pharmaceutically active compounds. Its enantiomeric purity is often crucial for the desired therapeutic effect and to minimize potential side effects associated with the corresponding (S)-enantiomer. This document provides detailed application notes and protocols for the purification of this compound from a crude reaction mixture using column chromatography. The protocols described herein are designed to address the challenges associated with the purification of basic amines on standard silica gel and to provide a general framework for obtaining the compound with high purity.
Challenges in the Purification of Amines by Silica Gel Chromatography
Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. This acidity can lead to strong interactions with basic compounds like amines, resulting in several purification challenges:
-
Peak Tailing: The strong interaction between the basic amine and acidic silica can cause the compound to elute slowly and asymmetrically from the column, leading to broad, tailing peaks.
-
Irreversible Adsorption: In some cases, the amine can bind irreversibly to the silica gel, leading to significant product loss and low recovery.
-
Poor Separation: The strong interactions can mask the subtle differences in polarity between the target compound and impurities, resulting in poor resolution.
To mitigate these issues, several strategies can be employed, including the use of a modified mobile phase or alternative stationary phases.
Experimental Protocols
This section outlines two primary protocols for the column chromatography purification of this compound: one using a standard silica gel with a modified mobile phase and another using an amine-functionalized silica gel.
Protocol 1: Purification using Silica Gel with a Triethylamine-Modified Mobile Phase
This protocol is a cost-effective method that utilizes standard silica gel. The addition of a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase helps to neutralize the acidic silanol groups, thereby improving the chromatography of the basic amine.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (TEA)
-
Glass chromatography column
-
Fraction collector or collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various ratios of hexane and ethyl acetate to determine the optimal mobile phase composition for separation. A typical starting point is 80:20 (v/v) hexane:ethyl acetate.
-
To assess the effect of the basic modifier, prepare a developing solvent containing 0.5-1% TEA. For example, 80:20:1 (v/v/v) hexane:ethyl acetate:TEA.
-
Visualize the spots under a UV lamp and calculate the Rf values. The ideal solvent system should provide good separation between the desired product and impurities.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., 90:10:1 hexane:ethyl acetate:TEA).
-
Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.
-
Equilibrate the column by running the mobile phase through it until the baseline is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica gel to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
Collect fractions of a suitable volume (e.g., 10-20 mL) using a fraction collector or manually.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity using appropriate analytical techniques (e.g., HPLC, NMR).
-
Protocol 2: Purification using Amine-Functionalized Silica Gel
Amine-functionalized silica gel provides a basic surface that minimizes the undesirable interactions with basic analytes. This often leads to better peak shapes and higher recovery without the need for a basic modifier in the mobile phase.[1]
Materials:
-
Crude this compound
-
Amine-functionalized silica gel
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collector or collection tubes
-
Thin Layer Chromatography (TLC) plates (amine-functionalized silica gel coated)
-
UV lamp for TLC visualization
Procedure:
-
TLC Analysis:
-
Perform TLC analysis as described in Protocol 1, but using amine-functionalized TLC plates and a mobile phase without TEA (e.g., hexane:ethyl acetate).
-
-
Column Preparation:
-
Pack the column with amine-functionalized silica gel using the selected mobile phase.
-
Equilibrate the column as described previously.
-
-
Sample Loading:
-
Load the sample onto the column using either the wet or dry loading method.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen mobile phase (e.g., a gradient of ethyl acetate in hexane).
-
Collect and analyze fractions by TLC.
-
-
Product Isolation:
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Characterize the final product for yield and purity.
-
Data Presentation
The following tables summarize typical quantitative data that could be expected from the purification of this compound using the described protocols.
Table 1: Comparison of Purification Methods
| Parameter | Protocol 1 (Silica Gel + TEA) | Protocol 2 (Amine-Functionalized Silica) |
| Crude Sample Loaded | 5.0 g | 5.0 g |
| Stationary Phase | Silica Gel (100 g) | Amine-Functionalized Silica (100 g) |
| Mobile Phase | Hexane:Ethyl Acetate:TEA (gradient) | Hexane:Ethyl Acetate (gradient) |
| Yield of Purified Product | 3.8 g (76%) | 4.2 g (84%) |
| Purity (by HPLC) | >98% | >99% |
| Enantiomeric Excess (e.e.) | >99% (if starting material is enantiopure) | >99% (if starting material is enantiopure) |
Table 2: TLC Data for Mobile Phase Optimization
| Mobile Phase Composition (v/v/v) | Rf of this compound | Rf of Major Impurity | Observations |
| Hexane:Ethyl Acetate (80:20) | 0.1 (tailing) | 0.3 | Significant tailing of the product spot. |
| Hexane:Ethyl Acetate:TEA (80:20:1) | 0.3 (sharp spot) | 0.45 | Improved spot shape and separation. |
| Hexane:Ethyl Acetate (70:30) on Amine-Silica | 0.4 | 0.6 | Good separation and sharp spots. |
Visualizations
The following diagrams illustrate the experimental workflows for the purification of this compound.
References
Application Notes and Protocols for the Scale-up Synthesis of (R)-1-(3-chlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of (R)-1-(3-chlorophenyl)ethanamine, a chiral amine of significant interest in pharmaceutical research and development. Two primary, industrially viable synthetic strategies are presented: a chemoenzymatic dynamic kinetic resolution (DKR) of the racemic amine and a biocatalytic asymmetric synthesis from the corresponding prochiral ketone. These methods are selected for their high enantioselectivity, potential for high yield, and scalability. This guide includes comprehensive experimental procedures, quantitative data for comparison, and purification protocols to enable researchers to produce high-purity this compound for their research needs.
Introduction
Chiral amines are crucial building blocks in the synthesis of many pharmaceuticals. The specific stereochemistry of these amines is often critical for the biological activity and safety of the final drug substance. This compound is a key intermediate for various pharmacologically active molecules. The development of efficient, scalable, and cost-effective methods for its enantioselective synthesis is therefore of high importance. This document outlines two robust methods for the scale-up synthesis of the (R)-enantiomer: Dynamic Kinetic Resolution (DKR) and Asymmetric Transamination.
Comparison of Synthetic Strategies
The choice of synthetic route for this compound on a larger scale depends on several factors, including the availability of starting materials, desired purity, cost of reagents and catalysts, and process robustness. Below is a summary of the two presented methods with typical quantitative data to aid in the selection process.
| Parameter | Dynamic Kinetic Resolution (DKR) | Asymmetric Transamination |
| Starting Material | Racemic 1-(3-chlorophenyl)ethanamine | 3'-Chloroacetophenone |
| Key Catalysts | Lipase (e.g., Candida antarctica Lipase B - CALB), Racemization Catalyst (e.g., Ru or Pd complex) | Transaminase (ATA) Enzyme |
| Theoretical Max. Yield | 100% | 100% |
| Typical Reported Yield | 85-95%[1][2][3] | 75-90%[4] |
| Enantiomeric Excess (ee) | >99%[1][3] | >98.5%[4] |
| Key Process Steps | Enzymatic acylation of (R)-enantiomer, in-situ racemization of (S)-enantiomer, hydrolysis of the amide. | Biocatalytic reductive amination of the ketone. |
| Advantages | High enantioselectivity, high theoretical yield. | Direct conversion from a simple ketone, environmentally friendly (green) process. |
| Challenges | Requires a racemization catalyst which can be expensive, multi-step process (acylation followed by hydrolysis). | Enzyme stability and activity can be sensitive to reaction conditions (pH, temperature, co-solvents). |
Experimental Protocols
Method 1: Chemoenzymatic Dynamic Kinetic Resolution (DKR)
This protocol is adapted from a large-scale DKR of (±)-1-phenylethylamine and is applicable to (±)-1-(3-chlorophenyl)ethanamine.[1][2] It involves the selective acylation of the (R)-amine by a lipase, coupled with the in-situ racemization of the remaining (S)-amine by a ruthenium catalyst. The resulting (R)-amide is then hydrolyzed to afford the desired (R)-amine.
Step 1: Dynamic Kinetic Resolution
-
Materials:
-
Racemic 1-(3-chlorophenyl)ethanamine
-
Novozym 435 (immobilized Candida antarctica Lipase B)
-
Shvo's catalyst (or a similar Ru-based racemization catalyst)[1]
-
Methyl methoxyacetate (acyl donor)
-
Toluene (solvent)
-
Sodium Carbonate (Na₂CO₃)
-
2,4-Dimethyl-3-pentanol
-
Argon or Nitrogen (inert gas)
-
-
Procedure (45 mmol scale example):
-
To a flame-dried two-necked round-bottomed flask, add Novozym 435 (e.g., 340 mg), Na₂CO₃ (e.g., 900 mg, 8.5 mmol), and the Ru-catalyst (e.g., 745 mg, 0.56 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon) three times.
-
Add toluene (225 mL), racemic 1-(3-chlorophenyl)ethanamine (45 mmol), 2,4-dimethyl-3-pentanol (57 mmol), and methyl methoxyacetate (34 mmol) via syringe.
-
Heat the mixture with stirring at 100 °C.
-
Monitor the reaction progress by chiral HPLC or GC until complete conversion of the starting amine is observed (typically 24-48 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the immobilized enzyme and catalyst. The filtrate contains the (R)-N-(1-(3-chlorophenyl)ethyl)-2-methoxyacetamide.
-
Step 2: Hydrolysis of the (R)-Amide
-
Materials:
-
(R)-N-(1-(3-chlorophenyl)ethyl)-2-methoxyacetamide (from Step 1)
-
Hydrochloric acid (e.g., 6 M)
-
Sodium hydroxide solution (e.g., 10 M)
-
Diethyl ether or Methyl-tert-butyl ether (MTBE)
-
-
Procedure:
-
Concentrate the filtrate from Step 1 under reduced pressure.
-
Add 6 M HCl to the residue and heat the mixture at reflux for 4-6 hours to hydrolyze the amide.
-
Cool the reaction mixture to room temperature and wash with diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer to pH > 12 with 10 M NaOH solution, ensuring the temperature is kept low with an ice bath.
-
Extract the liberated this compound with diethyl ether or MTBE (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-amine.
-
Further purification can be achieved by distillation under reduced pressure or by preparative chromatography.
-
Method 2: Asymmetric Transamination
This protocol is based on the successful transaminase-mediated synthesis of a structurally similar chiral amine.[4] It utilizes an (R)-selective transaminase to directly convert 3'-chloroacetophenone into this compound with high enantioselectivity.
-
Materials:
-
3'-Chloroacetophenone
-
(R)-selective amine transaminase (ATA), e.g., ATA-025 or an equivalent.
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
Phosphate buffer (e.g., 1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO) (co-solvent)
-
Methyl-tert-butyl ether (MTBE) for extraction
-
-
Procedure (Gram scale example):
-
In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer (pH 8.0) containing PLP (e.g., 1 mM).
-
Add the transaminase enzyme to the buffer solution.
-
In a separate vessel, dissolve 3'-chloroacetophenone in DMSO.
-
Add the substrate solution and isopropylamine (in large excess, e.g., 10-20 equivalents) to the enzyme solution with stirring.
-
Maintain the reaction at the optimal temperature for the chosen enzyme (e.g., 45 °C).
-
Monitor the reaction progress by HPLC or GC for the formation of the amine and consumption of the ketone. The reaction is typically complete within 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Adjust the pH of the mixture to >10 with a suitable base (e.g., 5 M NaOH).
-
Extract the product with MTBE (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or preparative chromatography.
-
Scale-up Purification
For research and drug development purposes, high purity of the final product is essential. The crude this compound obtained from either synthetic route can be purified to >99% ee and chemical purity using preparative chiral chromatography.
-
Technique: Preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak series), are often effective for the separation of chiral amines.
-
Mobile Phase: A typical mobile phase for HPLC would be a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. For SFC, supercritical CO₂ with a modifier like methanol is commonly used.
-
Procedure:
-
Develop an analytical method on a chiral column to achieve baseline separation of the two enantiomers.
-
Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate.
-
Dissolve the crude amine in the mobile phase and inject it onto the preparative column.
-
Collect the fractions corresponding to the (R)-enantiomer.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Analyze the purity and enantiomeric excess of the final product using the analytical chiral HPLC/SFC method.
-
Visualized Workflows
Dynamic Kinetic Resolution (DKR) Workflow
Caption: Workflow for the Dynamic Kinetic Resolution (DKR) synthesis.
Asymmetric Transamination Workflow
Caption: Workflow for the Asymmetric Transamination synthesis.
References
- 1. BJOC - Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine [beilstein-journals.org]
- 2. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 4. Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies' - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Reductive Amination of 3-Chloroacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reductive amination of 3-chloroacetophenone.
Troubleshooting Guide
This guide addresses common issues encountered during the reductive amination of 3-chloroacetophenone, offering systematic approaches to identify and resolve them.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inefficient Imine/Iminium Ion Formation | 1. pH Optimization: Imine formation is often favored under mildly acidic conditions (pH 4-6) to facilitate the dehydration step. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the carbonyl is not sufficiently activated. Consider adding a catalytic amount of acetic acid. 2. Water Removal: The formation of the imine from the ketone and amine is an equilibrium reaction that produces water. Removing water can drive the equilibrium towards the imine. This can be achieved by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves. |
| Choice or Activity of Reducing Agent | 1. Reagent Selection: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a mild and highly selective reagent that is often the preferred choice for direct (one-pot) reductive aminations as it does not readily reduce the starting ketone. Sodium cyanoborohydride (NaBH₃CN) is also selective for the iminium ion but is highly toxic. Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce the 3-chloroacetophenone starting material, leading to the formation of 1-(3-chlorophenyl)ethanol as a byproduct. If using NaBH₄, a two-step process where the imine is pre-formed is recommended.[1] 2. Reagent Quality: Ensure the reducing agent has not degraded. Borohydride reagents can be sensitive to moisture. |
| Reaction Conditions | 1. Solvent: Aprotic solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM) are commonly used, especially with STAB. Protic solvents like methanol or ethanol are often used with NaBH₄ and NaBH₃CN. Ensure all reagents are soluble in the chosen solvent. 2. Temperature: Most reductive aminations proceed at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) may be beneficial. |
| Purity of Starting Materials | Ensure the 3-chloroacetophenone and the amine are pure. Impurities can interfere with the reaction. |
Issue 2: Formation of Side Products
| Side Product | Identification | Mitigation Strategies |
| 1-(3-chlorophenyl)ethanol | GC-MS, NMR | This is due to the reduction of the starting ketone. Use a milder reducing agent like STAB or NaBH₃CN. If using NaBH₄, ensure complete imine formation before adding the reducing agent (two-step procedure). |
| Over-alkylation (Dialkylation) | LC-MS, NMR | This occurs when the product amine reacts further with the ketone. Use a stoichiometric amount of the amine or a slight excess of the ketone. A stepwise procedure can also minimize this. |
| Dehalogenation Product (Acetophenone or 1-phenylethanol derivatives) | GC-MS, NMR | The chloro group on the aromatic ring can be susceptible to reduction, especially with stronger reducing agents or under harsh conditions (e.g., catalytic hydrogenation with Pd/C at elevated temperatures). Use milder borohydride reagents. Avoid harsh reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reductive amination of 3-chloroacetophenone?
A1: The reaction proceeds in two main steps. First, the amine nucleophilically attacks the carbonyl carbon of 3-chloroacetophenone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or an iminium ion if a secondary amine is used). In the second step, a reducing agent reduces the imine/iminium ion to the final amine product.
Q2: Which reducing agent is best for the reductive amination of 3-chloroacetophenone?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the best choice for a one-pot reductive amination of 3-chloroacetophenone.[1] It is highly selective for the reduction of the intermediate imine over the starting ketone, which helps to maximize the yield of the desired amine and minimize the formation of the corresponding alcohol byproduct.[1] While sodium cyanoborohydride (NaBH₃CN) is also selective, it is highly toxic. Sodium borohydride (NaBH₄) is a less selective and stronger reducing agent that can reduce the starting ketone, so it is best used in a two-step procedure.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient way to monitor the reaction. You can spot the starting materials (3-chloroacetophenone and amine) and the reaction mixture on a TLC plate. The disappearance of the starting materials and the appearance of a new spot for the product amine indicate the reaction is proceeding. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.
Q4: My product is difficult to purify. What can I do?
A4: If the product amine has similar polarity to the starting materials, purification by column chromatography can be challenging. An acid-base extraction can be an effective purification method. The basic amine product can be extracted into an acidic aqueous layer, which is then washed with an organic solvent to remove non-basic impurities. The aqueous layer is then basified, and the purified amine product is extracted with an organic solvent.
Q5: Can the chloro-substituent on the 3-chloroacetophenone be a problem?
A5: Yes, the chloro group can potentially be removed (dehalogenation) under certain reductive conditions, particularly with catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) at elevated temperatures and pressures. Using milder hydride-based reducing agents like STAB or NaBH₃CN under controlled conditions minimizes the risk of dehalogenation.
Data Presentation
Table 1: Comparison of Common Reducing Agents for the Reductive Amination of Ketones
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages | Representative Yield (%) |
| Sodium Triacetoxyborohydride (STAB) | DCE, THF, or CH₂Cl₂; Room Temperature | High selectivity for imine/iminium ion, mild conditions, suitable for one-pot reactions, less toxic than NaBH₃CN.[1] | Moisture sensitive, higher cost. | 85-95% |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol or Ethanol; pH 4-6 | Good selectivity for imine/iminium ion, suitable for one-pot reactions.[1] | Highly toxic, potential for cyanide byproduct formation. | 70-85% |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol; often two-step | Lower cost, readily available. | Less selective (can reduce starting ketone), best for two-step procedures.[1] | 50-70% (one-pot) |
Note: Yields are representative for the reductive amination of acetophenone derivatives and may vary depending on the specific amine and reaction conditions.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol describes a general one-pot procedure for the reductive amination of 3-chloroacetophenone.
-
To a solution of 3-chloroacetophenone (1.0 eq.) and the desired amine (1.0-1.2 eq.) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (1.5 eq.) in portions at room temperature.
-
If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.0 eq.) to liberate the free amine.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or acid-base extraction.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
This protocol is recommended when using the less selective but more economical sodium borohydride.
-
Step A: Imine Formation
-
Dissolve 3-chloroacetophenone (1.0 eq.) and the amine (1.0-1.2 eq.) in methanol.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-4 hours, or until imine formation is complete as monitored by TLC or NMR. A dehydrating agent like anhydrous MgSO₄ can be added to drive the reaction to completion.
-
-
Step B: Reduction
-
Cool the solution containing the pre-formed imine in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product as needed.
-
Visualizations
Caption: Comparison of one-pot and two-step reductive amination workflows.
Caption: Logical workflow for troubleshooting low product yield.
References
Troubleshooting low enantioselectivity in (R)-1-(3-chlorophenyl)ethanamine synthesis
Welcome to the Technical Support Center for the asymmetric synthesis of (R)-1-(3-chlorophenyl)ethanamine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of this key chiral amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining enantiomerically pure this compound?
A1: The main approaches for the asymmetric synthesis of this compound include:
-
Biocatalytic Asymmetric Synthesis: This method utilizes enzymes, most commonly ω-transaminases (ω-TAs), to convert the prochiral ketone, 3-chloroacetophenone, directly into the desired (R)-amine with high enantioselectivity. This is often the preferred green chemistry approach.
-
Biocatalytic Kinetic Resolution: In this strategy, a racemic mixture of 1-(3-chlorophenyl)ethanamine is subjected to an enantioselective enzyme, such as an (R)-selective ω-transaminase. The enzyme selectively converts the (S)-enantiomer to the corresponding ketone, leaving the desired (R)-enantiomer unreacted and thus enriched.
-
Asymmetric Reductive Amination (ARA): This chemical method involves the in-situ formation of an imine from 3-chloroacetophenone and an ammonia source, which is then asymmetrically reduced using a chiral catalyst, typically based on transition metals like iridium or ruthenium with chiral ligands.
-
Asymmetric Transfer Hydrogenation (ATH): Similar to ARA, this method uses a hydrogen donor (e.g., isopropanol or formic acid) instead of hydrogen gas for the reduction of the imine intermediate in the presence of a chiral metal catalyst.
Q2: My enzymatic reaction with a transaminase is showing low conversion. What are the likely causes?
A2: Low conversion in a transaminase-catalyzed reaction is a common issue and can stem from several factors:
-
Unfavorable Reaction Equilibrium: The transamination reaction is reversible. The accumulation of the ketone byproduct (e.g., pyruvate or acetone, depending on the amino donor) can shift the equilibrium back towards the starting materials.
-
Substrate or Product Inhibition: High concentrations of the ketone substrate (3-chloroacetophenone) or the amine product can inhibit the enzyme, reducing its activity.
-
Suboptimal Reaction Conditions: The pH, temperature, and co-solvent concentration may not be optimal for the specific transaminase being used. Most transaminases have an optimal pH in the slightly alkaline range (pH 7.5-9.0).
-
Insufficient Amino Donor: The concentration of the amino donor (e.g., isopropylamine, L-alanine) may be limiting the reaction.
-
Low Enzyme Activity or Stability: The enzyme itself may have low intrinsic activity towards the substrate or may be unstable under the reaction conditions.
Q3: The enantiomeric excess (e.e.) of my this compound is below the desired level. How can I improve it?
A3: Achieving high enantioselectivity is crucial. Here are key factors to investigate:
-
Enzyme Selection: The choice of transaminase is paramount. Different transaminases exhibit varying enantioselectivities for the same substrate. Screening a panel of (R)-selective transaminases is recommended.
-
Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity, although it may come at the cost of a slower reaction rate.
-
Solvent/Co-solvent: The choice of co-solvent can significantly impact enantioselectivity. It's often necessary to screen various organic solvents (e.g., DMSO, isopropanol) and their concentrations.
-
pH: The pH of the reaction medium can influence the ionization state of the substrate and amino acids in the enzyme's active site, thereby affecting enantioselectivity.
-
Chemical Catalyst and Ligand: In asymmetric reductive amination, the choice of the chiral ligand is the most critical factor determining enantioselectivity. The metal precursor and any additives can also play a role.
Q4: I am observing racemization of my product. What are the possible causes and how can I prevent it?
A4: Racemization can occur during the reaction, work-up, or purification stages.
-
Harsh Reaction Conditions: In chemical synthesis, high temperatures or the presence of strong acids or bases can lead to racemization.
-
Work-up Procedure: Aqueous work-ups involving strong acids or bases can cause racemization of the final amine product. It is advisable to use mild acidic and basic solutions for extraction and to minimize the exposure time.
-
Purification: Chromatography on acidic silica gel can sometimes lead to racemization of sensitive amines. This can be mitigated by using deactivated (neutral) silica gel or by employing an alternative purification method like distillation or crystallization.
Troubleshooting Guides
Guide 1: Low Enantioselectivity in Transaminase-Catalyzed Synthesis
This guide provides a systematic approach to troubleshooting low enantiomeric excess in the synthesis of this compound using an (R)-selective ω-transaminase.
dot
Caption: A workflow for troubleshooting low enantioselectivity.
Guide 2: Low Conversion in Transaminase-Catalyzed Synthesis
This guide outlines steps to address low conversion rates in your enzymatic reaction.
dot
Caption: A workflow for troubleshooting low reaction conversion.
Data Presentation
Table 1: Effect of Reaction Parameters on the Synthesis of (1R)-(3-methylphenyl)ethan-1-amine using Transaminase ATA-025*
| Parameter | Range Studied | Optimal Value | Conversion (%) | Yield (%) | Chiral Purity (e.e., %) |
| Enzyme Loading | 5-15% (w/v) | 10% | 99.01 ± 2.47 | 76.93 ± 1.05 | ≥ 98.5 |
| Substrate Loading | 20-60 g/L | 50 g/L | 99.01 ± 2.47 | 76.93 ± 1.05 | ≥ 98.5 |
| Temperature | 30-50 °C | 45 °C | 99.01 ± 2.47 | 76.93 ± 1.05 | ≥ 98.5 |
| pH | 7.0-9.0 | 8.0 | 99.01 ± 2.47 | 76.93 ± 1.05 | ≥ 98.5 |
| Co-solvent | Various | 10% (v/v) DMSO | - | - | - |
*Data adapted from a study on a structurally similar substrate and serves as a good starting point for optimization.[1]
Table 2: Comparison of Catalysts in Asymmetric Transfer Hydrogenation of Acetophenone Derivatives*
| Catalyst Ligand | Metal Complex | Substrate | Yield (%) | e.e. (%) |
| (R,R)-TsDPEN | [RuCl(p-cymene)((R,R)-TsDPEN)] | Acetophenone | 98 | 99 (R) |
| (R,R)-MsDPEN | [RuCl(p-cymene)((R,R)-MsDPEN)] | Acetophenone | 95 | 97 (R) |
| (S,S)-f-Binaphane | Ir-f-Binaphane | Acetophenone | >99 | 94 |
*Data compiled from representative literature for the parent compound, acetophenone, and provides a baseline for catalyst selection for substituted analogs like 3-chloroacetophenone.[2]
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Synthesis of this compound using a Transaminase
This protocol provides a general starting point for the asymmetric synthesis of the target amine from 3-chloroacetophenone using an (R)-selective ω-transaminase.
Materials:
-
3-chloroacetophenone
-
(R)-selective ω-transaminase (e.g., a commercial screening kit)
-
Isopropylamine (or L-alanine) as the amino donor
-
Pyridoxal-5'-phosphate (PLP) co-factor
-
Potassium phosphate buffer (100 mM)
-
DMSO (optional co-solvent)
-
Lactate dehydrogenase (LDH) and Glucose dehydrogenase (GDH) for cofactor regeneration and equilibrium shift (if using L-alanine)
-
NAD⁺ and Glucose (if using LDH/GDH system)
-
Reaction vessel (e.g., temperature-controlled shaker)
Procedure:
-
Prepare a 100 mM potassium phosphate buffer and adjust the pH to the optimal value for the chosen transaminase (typically pH 7.5-8.5).
-
To the reaction vessel, add the buffer, PLP (final concentration ~1 mM), and the amino donor (e.g., 500 mM isopropylamine).
-
If using a co-enzyme recycling system with L-alanine as the amino donor, add NAD⁺, glucose, LDH, and GDH to the mixture.
-
Add the transaminase enzyme to the desired loading (e.g., 10-50 mg/mL).
-
Dissolve the 3-chloroacetophenone in a minimal amount of a co-solvent like DMSO if needed, and add it to the reaction mixture to the desired final concentration (e.g., 50-100 mM).
-
Incubate the reaction at the optimal temperature (e.g., 30-45 °C) with agitation.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC for substrate conversion and product formation.
-
Determine the enantiomeric excess of the product using chiral GC or HPLC analysis.
-
Once the reaction is complete, quench it by adding a strong base (e.g., 10 M NaOH) and extract the amine product with an organic solvent (e.g., ethyl acetate or MTBE).
Protocol 2: Asymmetric Reductive Amination of 3-Chloroacetophenone
This protocol outlines a general procedure for the chemical synthesis of this compound.
Materials:
-
3-chloroacetophenone
-
Ammonium source (e.g., ammonium trifluoroacetate)
-
Chiral catalyst system (e.g., [Ir(COD)Cl]₂ with a chiral phosphine ligand, or a Ru-based catalyst)
-
Anhydrous solvent (e.g., THF, Toluene)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (optional additive)
-
Hydrogen gas (H₂)
-
High-pressure reactor
Procedure:
-
In an inert atmosphere (glovebox), charge a high-pressure reactor with the chiral catalyst precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand.
-
Add the anhydrous solvent and stir to dissolve.
-
Add 3-chloroacetophenone, the ammonium source, and any additives like Ti(OiPr)₄.
-
Seal the reactor, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Purge the reactor with hydrogen gas (3-4 cycles).
-
Pressurize the reactor to the desired pressure (e.g., 50-100 atm) and heat to the desired temperature (e.g., 40-60 °C).
-
Stir the reaction mixture for the required time (e.g., 12-24 hours).
-
Monitor the reaction progress by carefully taking aliquots and analyzing by GC or HPLC.
-
After completion, cool the reactor to room temperature and carefully release the hydrogen pressure.
-
Quench the reaction (e.g., with aqueous HCl) and perform a suitable work-up to isolate the crude amine.
-
Purify the product by column chromatography or distillation.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
References
Side-product formation in (R)-1-(3-chlorophenyl)ethanamine synthesis and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side-product formation during the synthesis of (R)-1-(3-chlorophenyl)ethanamine.
Troubleshooting Guides and FAQs
Q1: I am attempting to synthesize this compound via asymmetric reductive amination of 3'-chloroacetophenone, but I am observing a significant amount of a side-product identified as 1-(3-chlorophenyl)ethanol. What is the cause, and how can I prevent this?
A1: The formation of 1-(3-chlorophenyl)ethanol is a common side-product in the reductive amination of 3'-chloroacetophenone. It arises from the direct reduction of the ketone starting material by the reducing agent before the imine is formed and subsequently reduced.
Root Cause Analysis:
-
Choice of Reducing Agent: Some reducing agents, like sodium borohydride (NaBH₄), can readily reduce both ketones and imines. If the rate of ketone reduction is comparable to or faster than imine formation, the alcohol side-product will be significant.
-
Reaction Conditions: Factors such as pH and temperature can influence the rate of imine formation. Suboptimal conditions can slow down imine formation, allowing more time for the ketone to be reduced.
-
One-Pot Procedure: In a direct or "one-pot" reductive amination where the ketone, amine source, and reducing agent are mixed together, the competition between ketone reduction and imine formation is most pronounced.
Prevention Strategies:
-
Use a Selective Reducing Agent: Employ a reducing agent that is more selective for the imine over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reagent for reductive aminations and is often the preferred choice to minimize alcohol formation. Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at a controlled pH, as it reduces imines much faster than ketones.[1]
-
Stepwise (Indirect) Procedure: A highly effective method is to perform the reaction in two distinct steps. First, allow the imine to form completely by reacting 3'-chloroacetophenone with the amine source (e.g., ammonia or an ammonium salt) in a suitable solvent. The removal of water using a Dean-Stark trap or molecular sieves can drive this equilibrium towards the imine. Once imine formation is complete (monitored by techniques like TLC or NMR), then add the reducing agent (e.g., NaBH₄). This sequential approach prevents the reducing agent from coming into contact with the ketone starting material.
-
Optimize Reaction pH: The formation of the imine is typically favored under slightly acidic conditions (pH 4-6). Maintaining the optimal pH can accelerate imine formation and thus decrease the amount of unreacted ketone available for reduction.
Q2: During the synthesis of this compound, I am observing impurities with higher molecular weights than my desired product. What are these, and how can I avoid their formation?
A2: The higher molecular weight impurities are likely the result of over-alkylation, leading to the formation of secondary and tertiary amines. This occurs when the newly formed primary amine product reacts with the remaining imine intermediate or the starting ketone.
Root Cause Analysis:
-
Reaction Stoichiometry: An excess of the ketone starting material relative to the amine source can lead to the primary amine product reacting further.
-
Reaction Conditions: Prolonged reaction times or elevated temperatures can increase the likelihood of these subsequent reactions.
Prevention Strategies:
-
Control Stoichiometry: Use a molar excess of the amine source (e.g., ammonium salt) relative to the 3'-chloroacetophenone. This ensures that the ketone is the limiting reagent and minimizes the chance of the product amine reacting further.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress closely and stop the reaction once the starting material is consumed to prevent the formation of over-alkylation products. Lowering the reaction temperature can also help to slow down the rate of the undesired secondary reactions.
-
Stepwise Imine Formation: As mentioned in A1, pre-forming the imine and then carrying out the reduction can significantly suppress the formation of tertiary amines.
Q3: My catalytic asymmetric hydrogenation of 3'-chloroacetophenone is resulting in a dechlorinated side-product, 1-phenylethanamine. How can I prevent this?
A3: The loss of the chlorine atom from the aromatic ring is a known side reaction in catalytic hydrogenation, particularly with palladium catalysts. This process is called hydrodehalogenation.
Root Cause Analysis:
-
Catalyst Choice: Palladium-based catalysts (e.g., Pd/C) are particularly prone to causing hydrodehalogenation.
-
Reaction Conditions: High hydrogen pressure, elevated temperatures, and prolonged reaction times can increase the extent of dehalogenation.
Prevention Strategies:
-
Select an Appropriate Catalyst: Rhodium and Ruthenium-based catalysts, especially those with chiral ligands like BINAP used in Noyori-type hydrogenations, are generally less prone to causing dehalogenation compared to palladium catalysts.[2]
-
Optimize Reaction Conditions: Use the mildest conditions possible that still afford a reasonable reaction rate. This includes lowering the hydrogen pressure and reaction temperature.
-
Monitor the Reaction: Closely monitor the reaction progress to avoid unnecessarily long reaction times after the starting material has been consumed.
Q4: The enantioselectivity of my asymmetric synthesis is low, resulting in a mixture of (R) and (S)-1-(3-chlorophenyl)ethanamine. What factors influence enantioselectivity and how can I improve it?
A4: Low enantioselectivity in asymmetric synthesis can be attributed to several factors related to the catalyst, substrate, and reaction conditions.
Root Cause Analysis:
-
Catalyst Deactivation or Impurity: The chiral catalyst may be impure, deactivated, or used in an incorrect loading.
-
Sub-optimal Reaction Conditions: Temperature, pressure, and solvent can all significantly impact the enantioselectivity of the reaction.
-
Presence of Impurities: Impurities in the starting materials or solvent can sometimes interfere with the chiral catalyst.
Prevention Strategies:
-
Ensure Catalyst Quality and Handling: Use a high-purity chiral catalyst and handle it under an inert atmosphere to prevent deactivation. Ensure the correct catalyst loading is used as specified in reliable protocols.
-
Optimize Reaction Parameters: Systematically screen reaction parameters such as temperature, pressure, and solvent to find the optimal conditions for high enantioselectivity. Often, lower temperatures lead to higher enantiomeric excess.
-
Purify Starting Materials: Ensure that the 3'-chloroacetophenone and any other reagents are of high purity.
Quantitative Data Summary
The following tables summarize typical yields and enantiomeric excess (ee) for the synthesis of chiral amines from substituted acetophenones under various conditions. Note that specific results for this compound may vary, but these provide a general guideline.
Table 1: Asymmetric Transfer Hydrogenation of 4'-Chloroacetophenone
| Catalyst | Hydrogen Donor | Base | Solvent | Yield (%) | ee (%) |
| RuCl₂[(R)-BINAP] | HCOOH/NEt₃ | - | DMF | 95 | 97 |
| [((R)-tol-binap)RuCl₂] | HCOONH₄ | NH₃ in MeOH | Methanol | 93 | 93 |
Data adapted from studies on analogous substrates.
Table 2: Reductive Amination of Acetophenone Derivatives
| Ketone | Reducing Agent | Amine Source | Solvent | Product Amine Yield (%) | Alcohol Byproduct (%) |
| Acetophenone | NaBH(OAc)₃ | NH₄OAc | DCE | 85 | <5 |
| 4'-Chloroacetophenone | NaBH₃CN | NH₄OAc | Methanol | 78 | 15 |
Yields are approximate and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of 3'-Chloroacetophenone
This protocol is a general guideline for asymmetric transfer hydrogenation using a Ru-based catalyst.
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the chiral Ru-catalyst (e.g., [RuCl₂((R)-BINAP)]₂) and the appropriate solvent (e.g., degassed isopropanol or a formic acid/triethylamine azeotrope).
-
Reaction Setup: The flask is sealed and brought out of the glovebox. 3'-chloroacetophenone is added via syringe.
-
Reaction Execution: The mixture is heated to the desired temperature (e.g., 40-80 °C) and stirred for the required time (typically 12-24 hours).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Protocol 2: Stepwise Reductive Amination of 3'-Chloroacetophenone
This protocol minimizes the formation of the alcohol side-product.
-
Imine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3'-chloroacetophenone and an excess of an ammonium salt (e.g., ammonium acetate) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Monitor the reaction by TLC until the starting ketone is consumed.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride in small portions. Stir the reaction at room temperature until the imine is fully reduced (monitor by TLC).
-
Work-up: Carefully quench the reaction with water. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Key reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for side-product formation.
References
Improving peak resolution in chiral HPLC of (R)-1-(3-chlorophenyl)ethanamine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak resolution for the chiral separation of (R)-1-(3-chlorophenyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor peak resolution in the chiral HPLC separation of this compound?
Poor peak resolution in chiral HPLC typically stems from several factors, including an unsuitable chiral stationary phase (CSP), a non-optimized mobile phase composition, or inappropriate temperature and flow rate settings. For a basic compound like 1-(3-chlorophenyl)ethanamine, secondary interactions with the stationary phase can also lead to peak tailing and broadening, further degrading resolution.[1]
Q2: Which type of chiral stationary phase (CSP) is generally most effective for separating chiral amines?
Polysaccharide-based CSPs, such as those derived from amylose and cellulose carbamate derivatives (e.g., Chiralpak® AD, Chiralcel® OD), are highly versatile and often successful for separating a wide range of chiral compounds, including amines.[2][3] It is highly recommended to screen several different CSPs to find the one with the best selectivity for your specific analyte.[4]
Q3: Why are mobile phase additives necessary for separating chiral amines?
This compound is a basic compound. The amine functional group can interact with acidic residual silanol groups on the silica surface of the column packing material. This interaction can cause significant peak tailing, which reduces resolution. Adding a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase helps to saturate these active sites, resulting in improved peak shape and better separation.[5][6]
Q4: How does column temperature impact the chiral separation?
Temperature is a critical parameter that affects the thermodynamics of the chiral recognition process.[7] Lowering the column temperature often increases the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, which can lead to higher selectivity and improved resolution.[8] However, in some cases, increasing the temperature can improve peak efficiency.[2] Therefore, temperature should be systematically optimized for each method.
Q5: What is the first parameter that should be optimized to improve resolution?
The composition of the mobile phase, including the ratio of organic solvents and the concentration of additives, is typically the first and most impactful parameter to optimize.[1][9] Small changes in the mobile phase can significantly alter the selectivity and retention of the enantiomers.
Troubleshooting Guide
Problem 1: Co-eluting or Partially Resolved Peaks (Resolution < 1.5)
Q: My enantiomer peaks are overlapping. How can I improve their separation?
A: This indicates insufficient selectivity between the enantiomers on your current system. A systematic optimization of the mobile phase is the first step.
Solution:
-
Optimize Mobile Phase Composition: The choice and ratio of solvents in the mobile phase are crucial. For polysaccharide columns, start with a screening of different mobile phase modes.[10]
-
Adjust Modifier Concentration: Since the analyte is a basic amine, the concentration of the basic additive is critical. Fine-tune the concentration of DEA or TEA, typically within a range of 0.1% to 0.5%.[6]
-
Lower the Temperature: Decrease the column temperature in increments of 5°C (e.g., from 25°C down to 10°C). Lower temperatures can enhance the chiral recognition mechanism, leading to better separation.[8][11]
-
Reduce the Flow Rate: A lower flow rate increases the time the analytes spend interacting with the stationary phase, which can improve peak efficiency and resolution. Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.[12]
| Parameter | Normal Phase | Polar Organic Mode | Reversed-Phase |
| Primary Solvents | n-Hexane / Isopropanol (IPA) | Acetonitrile (ACN) / Methanol (MeOH) | ACN / Water or MeOH / Water |
| Typical Ratio | 90:10 (Hexane:IPA) | 100% ACN or 100% MeOH | 50:50 (ACN:Water) |
| Additive | 0.1% - 0.5% Diethylamine (DEA) | 0.1% - 0.5% DEA | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to control pH |
Table 1: Recommended starting mobile phase compositions for screening and optimization.
Problem 2: Poor Peak Shape (Tailing or Broadening)
Q: My peaks are tailing, which is making it difficult to achieve baseline resolution. What is the cause and how can I fix it?
A: Peak tailing for basic analytes like this compound is commonly caused by undesirable interactions with the column's stationary phase.[1]
Solution:
-
Introduce or Increase a Basic Additive: The primary amine in your analyte interacts with acidic silanol groups on the silica support. Add a basic modifier like Diethylamine (DEA), Triethylamine (TEA), or Butylamine to the mobile phase to block these sites.[6] If an additive is already present, consider slightly increasing its concentration.
-
Check for Column Contamination: Strongly retained impurities from previous injections can accumulate at the column head, leading to poor peak shape.[13] Flush the column with a strong, compatible solvent as recommended by the manufacturer.[13]
-
Ensure Sample Solvent Compatibility: Dissolve your sample in the mobile phase or a weaker solvent. Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.[13]
| Additive | Typical Concentration | Mode | Purpose |
| Diethylamine (DEA) | 0.1% - 0.5% | Normal Phase, Polar Organic | Improves peak shape for basic compounds.[6] |
| Triethylamine (TEA) | 0.1% - 0.5% | Normal Phase, Polar Organic | Similar to DEA, improves peak shape for bases. |
| Ethanolamine (EA) | 0.1% - 0.5% | Normal Phase, Polar Organic | Can offer improved peak symmetry over DEA for some compounds.[6] |
| Trifluoroacetic Acid (TFA) | 0.1% | Reversed-Phase | Used as an ion-pairing agent and to control pH. |
Table 2: Common mobile phase additives for the separation of chiral amines.
Problem 3: No Enantiomeric Separation Observed
Q: I am not seeing any separation of the enantiomers with my current method. What should I do?
A: A complete lack of separation indicates that the chosen chiral stationary phase (CSP) does not provide chiral recognition for your analyte under the current conditions.
Solution:
-
Screen Different CSPs: The most effective solution is to screen a variety of CSPs with different chiral selectors. Polysaccharide-based columns (amylose and cellulose derivatives) are a good starting point. If those fail, consider Pirkle-type or cyclodextrin-based phases.[4]
-
Switch Mobile Phase Mode: Chiral recognition is highly dependent on the mobile phase environment. If you are using normal phase, try polar organic or reversed-phase conditions, as selectivity can change dramatically between modes.[2] For example, a separation that doesn't work in a hexane/alcohol mixture might be successful in pure methanol or acetonitrile.
Experimental Protocols
Protocol: Systematic Method Development for Chiral Separation
This protocol outlines a systematic approach to developing a robust chiral HPLC method for separating the enantiomers of 1-(3-chlorophenyl)ethanamine.
1. Column and Mobile Phase Screening:
-
Columns: Select a minimum of two polysaccharide-based columns (e.g., one amylose-based like Chiralpak® AD-H and one cellulose-based like Chiralcel® OD-H).
-
Mobile Phase A (Normal Phase): n-Hexane / Isopropanol (90:10 v/v) with 0.2% DEA.
-
Mobile Phase B (Polar Organic): 100% Methanol with 0.2% DEA.
-
Procedure:
-
Equilibrate the first column with Mobile Phase A for at least 30 column volumes.
-
Inject the racemic standard of 1-(3-chlorophenyl)ethanamine.
-
If separation is observed, proceed to optimization (Step 2).
-
If no separation, flush the system and switch to Mobile Phase B. Equilibrate and re-inject.
-
Repeat steps 1-4 for the second column.
-
2. Method Optimization (for the best condition from Step 1):
-
Mobile Phase Ratio: If using a mixed mobile phase (e.g., Hexane/IPA), vary the ratio of the strong solvent (IPA). For example, test 5%, 15%, and 20% IPA.
-
Additive Concentration: Adjust the DEA concentration between 0.1% and 0.4% to find the best balance of peak shape and retention.
-
Temperature: Set the column temperature to 25°C. If resolution is still insufficient, lower the temperature to 15°C and then 10°C.
-
Flow Rate: Start with a flow rate of 1.0 mL/min. If necessary, reduce it to 0.7 or 0.5 mL/min to improve efficiency.
3. Final Method Validation:
-
Once optimal conditions are found (Resolution > 1.5), perform injections to confirm repeatability of retention times and peak areas.
Visualizations
Caption: Troubleshooting workflow for improving chiral peak resolution.
Caption: Logical relationships in chiral method development.
References
- 1. Solving Common Errors in HPLC [omegascientific.com.sg]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. chiraltech.com [chiraltech.com]
- 7. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromtech.com [chromtech.com]
- 9. researchgate.net [researchgate.net]
- 10. chiraltech.com [chiraltech.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. chiraltech.com [chiraltech.com]
Addressing peak tailing issues in the analysis of (R)-1-(3-chlorophenyl)ethanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of (R)-1-(3-chlorophenyl)ethanamine, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing this compound?
A1: The most frequent cause of peak tailing for a basic compound like this compound is secondary interactions between the amine functional group and residual silanol groups on the surface of silica-based HPLC columns.[1][2][3] These interactions, which can be ionic or hydrogen bonding, lead to a secondary retention mechanism that broadens the peak and creates a "tail".
Q2: How does the mobile phase pH affect the peak shape of my analyte?
A2: The mobile phase pH is a critical parameter. This compound is a basic compound with a predicted pKa of approximately 8.73.[1] When the mobile phase pH is close to the analyte's pKa, the compound can exist in both its ionized and non-ionized forms, leading to peak distortion and tailing.[4] To ensure a single ionic form and minimize interactions with silanols, it is generally recommended to work at a pH at least 2 units away from the analyte's pKa. For this basic amine, a lower pH (e.g., pH 3-5) is often beneficial in reversed-phase chromatography, while the addition of a basic modifier is crucial in normal-phase chromatography.[2][5]
Q3: What are mobile phase additives and how can they help with peak tailing?
A3: Mobile phase additives are small amounts of reagents added to the mobile phase to improve chromatographic performance. For basic analytes like this compound, adding a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.5%), to the mobile phase in normal-phase chromatography is highly effective.[3][6][7] These additives act as silanol-masking agents, competing with the analyte for active sites on the stationary phase, thereby reducing peak tailing and improving peak symmetry.[8] In reversed-phase chromatography, buffers are used to control and maintain a stable pH.[9]
Q4: Which type of HPLC column is best suited for the analysis of this compound?
A4: For the chiral separation of this compound, polysaccharide-based chiral stationary phases (CSPs) are highly recommended due to their broad applicability for resolving chiral amines.[2][9] Columns such as those with cellulose or amylose derivatives (e.g., CHIRALPAK® series) are known to be effective.[7] When not performing a chiral separation, a high-purity, end-capped C18 or C8 column is a good choice for reversed-phase analysis to minimize silanol interactions.[9]
Q5: Can sample concentration affect my peak shape?
A5: Yes, injecting too high a concentration of your sample can lead to column overload, which is a common cause of peak tailing and fronting.[3][9] If you observe that peak shape deteriorates as you increase the injection volume or concentration, try diluting your sample and reinjecting.
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Step 1: Initial Assessment
Question: Are all peaks in the chromatogram tailing, or only the analyte peak?
-
All peaks tailing: This often points to a problem with the HPLC system (extra-column volume) or a physical issue with the column itself.[10]
-
Action: Check for and correct any loose fittings, excessive tubing length, or large-diameter tubing. Inspect the column for a void or a blocked frit. Reversing and flushing the column may resolve a blocked frit.[10]
-
-
Only the analyte peak is tailing: This suggests a chemical interaction between your analyte and the stationary phase. Proceed to Step 2.
Step 2: Method Parameter Optimization
The following flowchart outlines the logical steps for troubleshooting chemical-related peak tailing:
Caption: Troubleshooting workflow for peak tailing.
Data Presentation: Impact of Mobile Phase Modifier
The following table illustrates the expected impact of adding a basic modifier on peak asymmetry in a normal-phase chiral separation.
| Mobile Phase Composition (Hexane:Isopropanol) | Basic Modifier | Peak Asymmetry Factor (As) | Resolution (Rs) |
| 90:10 | None | 2.5 | 1.2 |
| 90:10 | 0.1% Diethylamine (DEA) | 1.2 | 2.1 |
| 80:20 | None | 2.2 | 1.4 |
| 80:20 | 0.1% Diethylamine (DEA) | 1.1 | 2.5 |
Note: Data is representative and intended for illustrative purposes.
Experimental Protocols
Exemplary Protocol for Chiral Separation of this compound
This protocol is a starting point based on methods for structurally similar chiral amines.[2][6] Optimization may be required.
1. HPLC System and Column:
-
HPLC System: Agilent 1260 Infinity or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector.[8]
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as a column with cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IB) or amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IA).
-
Column Dimensions: 250 x 4.6 mm, 5 µm particle size.
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of the racemic 1-(3-chlorophenyl)ethanamine in the mobile phase at a concentration of 1 mg/mL.
-
Prepare the test sample of this compound at a similar concentration in the mobile phase.
4. Experimental Workflow:
Caption: Experimental workflow for chiral HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chiraltech.com [chiraltech.com]
- 4. benchchem.com [benchchem.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yakhak.org [yakhak.org]
- 7. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Chiral separation of 1-Phenylethylamine enantiomers | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of (R)-1-(3-chlorophenyl)ethanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (R)-1-(3-chlorophenyl)ethanamine.
Troubleshooting Guides
Issue 1: Poor Enantiomeric Excess (ee) after Diastereomeric Salt Crystallization
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Resolving Agent | Screen a variety of chiral resolving agents such as tartaric acid derivatives (e.g., L- or D-tartaric acid, dibenzoyl-L-tartaric acid), mandelic acid, or camphorsulfonic acid.[1][2] | Identification of a resolving agent that forms a diastereomeric salt with a significant difference in solubility between the two diastereomers. |
| Suboptimal Solvent System | Perform solubility tests with different solvents (e.g., alcohols like ethanol or methanol, esters like ethyl acetate, or mixtures with water) to find a system where one diastereomeric salt is significantly less soluble.[3][4] | Enhanced precipitation of the desired diastereomeric salt, leading to higher enantiomeric excess. |
| Inappropriate Crystallization Temperature | Optimize the crystallization temperature. A slower, more controlled cooling process can improve selectivity.[5] | Formation of more well-defined crystals of the desired diastereomer, reducing co-precipitation of the undesired diastereomer. |
| Insufficient Equilibration Time | Allow for adequate stirring or agitation time for the diastereomeric salt to fully precipitate. However, excessively long times can sometimes lead to the crystallization of the more soluble diastereomer.[5] | Maximized yield of the less soluble diastereomeric salt with high enantiomeric purity. |
Issue 2: Low Yield of the Desired (R)-enantiomer
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Loss of Product During Salt Breaking | Ensure complete conversion of the diastereomeric salt back to the free amine by using an appropriate base (e.g., NaOH, K₂CO₃) and thorough extraction with a suitable organic solvent. | Improved recovery of the purified this compound. |
| Co-precipitation of Both Diastereomers | Re-crystallize the diastereomeric salt multiple times to improve purity, although this may lead to some loss of the desired product. | Higher enantiomeric excess, but potentially at the cost of overall yield. A balance must be found based on project requirements. |
| Racemization of the Unwanted Enantiomer | Implement a racemization and recycling protocol for the unwanted (S)-enantiomer to convert it back to the racemic mixture, which can then be re-subjected to the resolution process.[6][7] | Increased overall process yield by converting the "waste" enantiomer into the desired product. |
Issue 3: Inefficient Separation by Chiral Chromatography (HPLC/SFC)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different types of CSPs, such as polysaccharide-based (e.g., ChiralPak series) or cyclofructan-based columns.[8][9] | Identification of a CSP that provides baseline separation of the enantiomers. |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. For normal phase, vary the ratio of alkanes (e.g., heptane) and alcohols (e.g., ethanol, isopropanol). For polar organic mode, adjust the ratio of acetonitrile and alcohols.[8][9] Additives like trifluoroacetic acid (TFA) and triethylamine (TEA) can improve peak shape.[9] | Improved resolution and peak symmetry. |
| Poor Peak Shape | Deleterious silanol interactions can be a challenge with chiral amines.[8] Use of a mobile phase additive (e.g., a small amount of a competing amine like triethylamine) can mitigate these interactions.[8] | Sharper, more symmetrical peaks, leading to better separation and more accurate quantification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: The primary impurity is the unwanted (S)-enantiomer. Other potential impurities can arise from the synthetic route and may include starting materials, reagents, and by-products of the reaction.[10]
Q2: Which chiral resolving agent is most effective for this compound?
A2: While the optimal resolving agent must be determined experimentally, common choices for chiral amines include tartaric acid and its derivatives.[1][2] A screening of several commercially available resolving agents is highly recommended.
Q3: What is the advantage of using Supercritical Fluid Chromatography (SFC) over High-Performance Liquid Chromatography (HPLC) for chiral separations?
A3: SFC can offer several advantages, including faster analysis times, reduced solvent consumption, and improved peak symmetries compared to normal-phase HPLC.[9]
Q4: How can I remove residual solvents from the final product?
A4: Residual solvents can typically be removed by drying the purified product under vacuum at an appropriate temperature. The choice of temperature should be high enough to remove the solvent but low enough to prevent degradation or racemization of the product.
Q5: Is it possible to recycle the unwanted (S)-enantiomer?
A5: Yes, the unwanted (S)-enantiomer can often be racemized back to the racemic mixture through a separate chemical process. This racemic mixture can then be reintroduced into the chiral resolution process, thereby improving the overall efficiency and yield of the desired (R)-enantiomer.[6][7]
Experimental Protocols
Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve one equivalent of racemic 1-(3-chlorophenyl)ethanamine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., L-tartaric acid) in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the resolving agent solution to the racemic amine solution with stirring. Allow the mixture to cool gradually to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization.
-
Isolation: Collect the precipitated diastereomeric salt by filtration and wash it with a small amount of cold solvent.
-
Salt Breaking: Suspend the isolated diastereomeric salt in water and add a base (e.g., 2M NaOH) until the pH is basic.
-
Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or SFC.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity Analysis
-
Column: Chiral Stationary Phase (e.g., ChiralPak IA or a cyclofructan-based column).[8]
-
Mobile Phase: A mixture of heptane and ethanol with a small percentage of an amine modifier like triethylamine (e.g., 90:10:0.1 heptane:ethanol:triethylamine).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: Dissolve a small sample of the purified amine in the mobile phase and inject it into the HPLC system. The two enantiomers should be resolved into two separate peaks. Calculate the enantiomeric excess based on the peak areas.
Data Presentation
Table 1: Comparison of Chiral Resolving Agents
| Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of (R)-amine (%) |
| L-Tartaric Acid | Methanol | 45 | 92 |
| D-Tartaric Acid | Methanol | 42 | 90 (for S-amine) |
| (-)-Dibenzoyl-L-tartaric acid | Ethanol | 48 | 98 |
| (+)-Mandelic Acid | Isopropanol | 35 | 85 |
(Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary based on experimental conditions.)
Table 2: Chiral HPLC and SFC Method Comparison
| Parameter | HPLC Method | SFC Method |
| Stationary Phase | ChiralPak IC | Larihc CF6-P |
| Mobile Phase | Heptane/Isopropanol (80:20) + 0.1% TEA | CO₂/Methanol (70:30) + 0.2% TEA |
| Resolution (Rs) | 2.1 | 2.5 |
| Analysis Time (min) | 15 | 8 |
(Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary based on experimental conditions.)[9]
Visualizations
Caption: Diastereomeric Salt Crystallization Workflow.
Caption: Troubleshooting Logic for Low Enantiomeric Excess.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. onyxipca.com [onyxipca.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. rsc.org [rsc.org]
- 8. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. DSpace [cora.ucc.ie]
Stability issues of (R)-1-(3-chlorophenyl)ethanamine during storage and handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-1-(3-chlorophenyl)ethanamine for researchers, scientists, and drug development professionals. The information is based on general chemical principles for chiral amines and data from analogous compounds, as specific stability studies on this compound are not extensively available in public literature.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] For optimal preservation of its chiral purity and chemical integrity, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is advisable.
Q2: Is this compound sensitive to light?
Q3: What are the potential degradation pathways for this compound?
A3: Based on the chemical structure of this compound, a primary amine, potential degradation pathways under stress conditions may include:
-
Oxidation: The amine group is susceptible to oxidation, which can lead to the formation of corresponding imines, oximes, or other oxidative degradation products. This process can be accelerated by the presence of oxygen and metal ions.
-
Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates. While this is often a reversible process, it can affect the purity and potency of the compound.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to the cleavage of the ethylamine side chain from the chlorophenyl ring.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to a variety of degradation products.
Troubleshooting Guides
Issue 1: Loss of Purity or Appearance of Unknown Peaks in Chromatographic Analysis
| Possible Cause | Troubleshooting Step |
| Improper Storage | Verify that the compound has been stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere). |
| Oxidative Degradation | Purge the storage container with an inert gas (argon or nitrogen) before sealing. Avoid frequent opening and closing of the container. |
| Contamination | Ensure that all glassware and equipment used for handling and analysis are scrupulously clean and dry. Use high-purity solvents for all analytical work. |
| Thermal Degradation | Avoid exposing the compound to high temperatures during handling and sample preparation. If heating is necessary, use the lowest possible temperature and shortest duration. |
Issue 2: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step |
| Sample Instability in Solution | Prepare solutions of this compound fresh before each experiment. If solutions need to be stored, keep them at low temperatures (2-8°C) and protected from light for a minimal amount of time. |
| Racemization | The chiral center of the molecule could be susceptible to racemization under harsh acidic, basic, or thermal conditions. Analyze the enantiomeric purity using a suitable chiral chromatography method. |
| Interaction with Excipients or Solvents | Investigate potential incompatibilities between this compound and other components in your formulation or experimental setup. |
Experimental Protocols
Forced degradation studies are essential for understanding the stability of a drug substance.[3][4] The following are generalized protocols for conducting such studies on this compound. These protocols should be adapted and optimized for your specific analytical methods.
Table 1: Forced Degradation Experimental Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize the solution before analysis. |
| Oxidation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours. |
| Thermal Stress | Expose the solid compound to 105°C for 24 hours in a calibrated oven. |
| Photostability | Expose the solid compound and a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2) for a defined period. A dark control should be run in parallel. |
Analytical Method for Purity Assessment
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for analyzing the purity of this compound and separating its potential degradation products.
Table 2: Example HPLC Method Parameters
| Parameter | Specification |
| Column | Chiral Stationary Phase (e.g., cellulose or amylose-based) for enantiomeric purity; C18 for achiral purity. |
| Mobile Phase | A gradient of an appropriate buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at an appropriate wavelength (e.g., 220 nm). |
| Injection Volume | 10 µL |
Visualizing Stability and Troubleshooting
The following diagrams illustrate the logical flow for troubleshooting stability issues and a conceptual representation of potential degradation pathways.
Caption: A flowchart for troubleshooting stability issues.
Caption: Potential degradation pathways for the molecule.
References
Technical Support Center: Purifying Crude (R)-1-(3-chlorophenyl)ethanamine
Welcome to the technical support center for the purification of crude (R)-1-(3-chlorophenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this chiral amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, particularly when using diastereomeric salt resolution with a chiral resolving agent like L-tartaric acid.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| PUR-001 | Low Yield of Diastereomeric Salt | 1. Incomplete salt formation: Incorrect stoichiometry of the resolving agent, insufficient reaction time, or inappropriate solvent. 2. High solubility of the diastereomeric salt: The chosen solvent system may be too effective at dissolving the target salt, even at lower temperatures. 3. Premature crystallization of both diastereomers: Rapid cooling can lead to the co-precipitation of both the desired and the more soluble diastereomer. | 1. Optimize stoichiometry: Typically, 0.5 to 1.0 molar equivalents of the chiral resolving agent are used. Experiment with different ratios to find the optimal balance between yield and enantiomeric purity.[1] 2. Solvent screening: Test a variety of solvents and solvent mixtures. An ideal solvent will dissolve the racemic amine and the resolving agent when heated but will have low solubility for the desired diastereomeric salt at room temperature or below.[2] 3. Controlled cooling: Allow the solution to cool slowly to room temperature, and then gradually cool further in an ice bath to maximize the crystallization of the less soluble salt.[2] |
| PUR-002 | Low Enantiomeric Excess (ee) of the Final Product | 1. Inefficient separation of diastereomers: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent, leading to co-crystallization. 2. Insufficient number of recrystallizations: A single crystallization may not be enough to achieve high enantiomeric purity. 3. Inaccurate measurement of ee: The analytical method (e.g., chiral HPLC) may not be properly optimized. | 1. Solvent system optimization: Experiment with different solvent systems to maximize the solubility difference between the diastereomeric salts. 2. Multiple recrystallizations: Perform one or more additional recrystallizations of the diastereomeric salt. Monitor the enantiomeric excess after each step to determine the number of recrystallizations needed to achieve the desired purity. 3. Analytical method validation: Ensure your chiral HPLC or other analytical method is validated for accuracy and precision in determining the enantiomeric excess. |
| PUR-003 | Product is an Oil Instead of Crystals | 1. Presence of impurities: Impurities from the synthesis can inhibit crystallization. 2. Supersaturation: The solution may be too concentrated, preventing orderly crystal lattice formation. 3. Inappropriate solvent: The solvent may not be suitable for crystallization of the salt. | 1. Pre-purification of the crude amine: Consider a preliminary purification of the crude racemic amine by distillation or column chromatography to remove major impurities before resolution. 2. Dilution: Add a small amount of additional solvent to the oiled-out mixture and heat to dissolve, then attempt to recrystallize. 3. Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt. |
| PUR-004 | Presence of Unknown Impurities in Final Product | 1. Incomplete reaction in synthesis: Unreacted starting materials, such as 3-chloroacetophenone, may be present. 2. Byproducts from synthesis: Side-reactions during the synthesis, such as the formation of the intermediate imine in reductive amination, can lead to impurities. 3. Decomposition: The amine may be unstable under the purification conditions (e.g., high heat or acidic/basic conditions). | 1. Monitor synthesis completion: Use techniques like TLC or GC to ensure the initial reaction has gone to completion. 2. Purification of the crude amine: As mentioned in PUR-003, pre-purification can remove many synthesis-related impurities. 3. Mild purification conditions: Use the minimum necessary heat for dissolution and avoid prolonged exposure to harsh pH conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 1-(3-chlorophenyl)ethanamine synthesized via reductive amination of 3-chloroacetophenone?
A1: Common impurities can include unreacted 3-chloroacetophenone, the intermediate imine, and byproducts from the reducing agent used (e.g., borohydride salts). If sodium cyanoborohydride is used, cyanide-related byproducts are a possibility.[3][4]
Q2: How do I choose the right chiral resolving agent?
A2: The ideal chiral resolving agent should be enantiomerically pure, readily available, and form a stable, crystalline salt with the amine.[2] Tartaric acid is a common and effective choice for resolving chiral amines.[5] It is often necessary to screen several resolving agents to find the one that provides the best separation.[6]
Q3: What is the best solvent for the diastereomeric recrystallization of 1-(3-chlorophenyl)ethanamine with L-tartaric acid?
A3: The ideal solvent will have a significant difference in solubility for the two diastereomeric salts. This often requires screening various solvents and solvent mixtures. Alcohols like methanol or ethanol, or mixtures containing them, are common starting points for the crystallization of amine salts.[7]
Q4: How many recrystallizations are typically needed to achieve high enantiomeric excess?
A4: This depends on the separation efficiency of the initial crystallization. It is not uncommon for two or more recrystallizations to be necessary to achieve an enantiomeric excess of >98%. It is crucial to monitor the ee after each recrystallization to determine if further purification is needed.
Q5: How can I liberate the free this compound from its tartrate salt?
A5: The purified diastereomeric salt is typically dissolved or suspended in water and treated with a base, such as sodium hydroxide or sodium carbonate, to deprotonate the amine. The free amine, which is often insoluble in water, can then be extracted with an organic solvent like dichloromethane or ethyl acetate.[7]
Q6: My yield is low after liberating the free amine. What are the possible reasons?
A6: Low yield can result from losses at several stages. Incomplete liberation of the amine from its salt can occur if insufficient base is used. Additionally, multiple extractions are often necessary to fully recover the amine from the aqueous layer. Emulsion formation during extraction can also lead to loss of product. Finally, some material is inherently lost with each recrystallization step.
Data Presentation
The following tables summarize typical quantitative data for the purification of this compound via diastereomeric salt resolution with L-tartaric acid. Please note that these values are illustrative and can vary depending on the specific experimental conditions.
Table 1: Typical Yield and Enantiomeric Excess (ee) after a Single Crystallization
| Resolving Agent | Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of (R)-amine (%) |
| L-(+)-Tartaric Acid | Methanol | 40 - 50 | 85 - 95 |
| L-(+)-Tartaric Acid | Ethanol/Water | 35 - 45 | 90 - 98 |
Data is estimated based on typical results for similar chiral amine resolutions.
Table 2: Improvement of Enantiomeric Excess with Multiple Recrystallizations
| Number of Recrystallizations | Yield of Diastereomeric Salt (relative to previous step, %) | Enantiomeric Excess (ee) of (R)-amine (%) |
| 1 | 100 | 90 |
| 2 | 80 - 90 | >98 |
| 3 | 85 - 95 | >99.5 |
Data is illustrative and highlights the trade-off between yield and enantiomeric purity.
Experimental Protocols
Protocol 1: Diastereomeric Salt Formation and Recrystallization
-
Dissolution: Dissolve the crude racemic 1-(3-chlorophenyl)ethanamine in a suitable solvent (e.g., methanol) with gentle heating.
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 molar equivalents of L-(+)-tartaric acid in the minimum amount of the same hot solvent. Add the tartaric acid solution to the amine solution.
-
Crystallization: Allow the mixture to cool slowly to room temperature. The diastereomeric salt of this compound with L-tartaric acid should preferentially crystallize. To maximize yield, the flask can be placed in an ice bath after reaching room temperature.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Analysis: Determine the enantiomeric excess of the amine from the salt using chiral HPLC.
-
Recrystallization (if necessary): If the desired enantiomeric purity is not achieved, dissolve the crystals in a minimal amount of hot solvent and repeat the cooling and isolation steps.
Protocol 2: Liberation of the Free Amine
-
Dissolution of Salt: Suspend the purified diastereomeric salt in water.
-
Basification: Add a base, such as 1M sodium hydroxide solution, dropwise with stirring until the pH of the solution is >10.
-
Extraction: Extract the aqueous solution multiple times with an organic solvent (e.g., dichloromethane).
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for low yield or low enantiomeric excess.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Optimizing reaction conditions for synthesizing (R)-1-(3-chlorophenyl)ethanamine derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (R)-1-(3-chlorophenyl)ethanamine and its derivatives.
Troubleshooting Guide
This guide addresses specific issues encountered during synthesis, offering potential causes and actionable solutions in a direct question-and-answer format.
| Problem ID | Question | Potential Causes | Recommended Solutions |
| SYN-001 | Why is my reaction yield consistently low or the conversion incomplete? | 1. Inactive Reagents: The reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) may have degraded, or the amine source may be impure.[1] 2. Incomplete Imine Formation: The equilibrium between the ketone/aldehyde and amine to form the imine may not be favorable under the chosen conditions before the reduction step.[1] 3. Catalyst Inactivity: The catalyst (e.g., Ru, Ir complexes) could be poisoned by impurities in the substrate or solvent, or it may not be suitable for the specific substrate.[2] 4. Suboptimal pH: The reaction pH can be critical for both imine formation and the stability/activity of the reducing agent.[1] | 1. Use Fresh Reagents: Utilize a fresh, unopened container of the reducing agent and ensure the purity of the starting materials.[1] 2. Monitor Imine Formation: Use TLC or ¹H NMR to confirm imine formation before adding the reductant. Consider adding a dehydrating agent (e.g., molecular sieves) to drive the equilibrium. 3. Screen Catalysts & Ligands: Test different catalysts or increase the catalyst loading. Ensure all glassware is clean and solvents are anhydrous and degassed.[2] 4. Optimize pH: Adjust the pH to the optimal range for your specific reagents, which is often slightly acidic for reductive amination with cyanoborohydride.[1] |
| SYN-002 | What is causing the low enantiomeric excess (e.e.) in my asymmetric synthesis? | 1. Suboptimal Catalyst/Ligand: The chosen chiral ligand may not provide sufficient steric hindrance or electronic influence to effectively control the stereochemistry.[3][4] 2. Incorrect Temperature: Asymmetric reactions are highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer.[4] 3. Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, impacting stereoselectivity.[4] 4. Racemization: The product may be racemizing under the reaction or work-up conditions. | 1. Screen Chiral Ligands: Evaluate a variety of chiral ligands with different steric and electronic properties. 2. Lower Reaction Temperature: Reducing the temperature (e.g., to -78 °C or 0 °C) often enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.[4] 3. Test Different Solvents: Screen a range of solvents to find the optimal one for your specific catalytic system.[4] 4. Modify Work-up: Ensure the work-up procedure is performed under mild conditions (e.g., avoiding strong acids or bases and high temperatures if the product is susceptible to racemization). |
| SYN-003 | How can I minimize the formation of side products? | 1. Over-reduction: The reducing agent may be too strong, leading to the reduction of the chlorophenyl ring or other functional groups. 2. Ketone Reduction: The starting ketone may be reduced to the corresponding alcohol before imine formation can occur.[2] 3. Dialkylation: The primary amine product can react further with the starting ketone to form a secondary amine.[5] | 1. Use a Milder Reducing Agent: Select a reductant with appropriate chemoselectivity (e.g., NaBH₃CN is generally milder than NaBH₄). Control the stoichiometry carefully.[1] 2. Stepwise Procedure: Consider a two-step process where the imine is formed first, potentially with removal of water, followed by the addition of the reducing agent.[5] 3. Control Stoichiometry: Use a slight excess of the amine source to favor the formation of the primary amine. |
| PUR-001 | I'm facing challenges with product purification. What can I do? | 1. Emulsion Formation: A stable emulsion can form during aqueous work-up, making phase separation difficult.[1] 2. Co-elution: The product may co-elute with starting materials or by-products during column chromatography.[1] 3. Product is an Oil: The free amine is often an oil and does not crystallize easily, making handling and purification difficult.[1] | 1. Break the Emulsion: Add brine (saturated NaCl solution) to the aqueous layer or filter the mixture through a pad of Celite to break the emulsion.[1] 2. Optimize Chromatography: Screen different solvent systems (e.g., ethyl acetate/hexanes with triethylamine) or try a different stationary phase like alumina. 3. Form a Salt: Convert the amine product into a hydrochloride or tartrate salt, which is typically a crystalline solid and much easier to purify by recrystallization.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent methods are asymmetric reductive amination of 3-chloroacetophenone and biocatalytic transamination.
-
Asymmetric Reductive Amination: This involves reacting 3-chloroacetophenone with an ammonia source to form an imine, which is then asymmetrically reduced using a chiral catalyst (often based on Ruthenium or Iridium) and a hydrogen source (like H₂ gas or formic acid).[6][7] This one-pot method is efficient for producing chiral amines from ketones.[8]
-
Biocatalytic Transamination: This method uses enzymes like transaminases (TAs) or imine reductases (IREDs).[9][10] A transaminase can transfer an amino group from a donor molecule to 3-chloroacetophenone with high enantioselectivity. This approach is considered a green and sustainable alternative, often proceeding under mild conditions with excellent selectivity.[3][9]
Q2: How do I select the right chiral catalyst and ligand for asymmetric hydrogenation?
A2: The choice is critical and often requires screening. Transition metal catalysts from the Ruthenium and Iridium families are widely used.[3][7] The ligand provides the chiral environment necessary for enantioselection. For instance, ligands like (R,R)-TsDPEN paired with a Ruthenium precursor are effective for the asymmetric hydrogenation of imines.[2] The optimal combination depends heavily on the specific substrate, so consulting literature for similar transformations is a crucial starting point.
Q3: What are the key advantages of using an enzymatic approach for this synthesis?
A3: Enzymatic routes offer several benefits, including exceptional selectivity (often >99% e.e.), mild reaction conditions (ambient temperature and pressure, neutral pH), and improved sustainability by avoiding heavy metals and harsh reagents.[9] Modern techniques like protein engineering have expanded the substrate scope and stability of enzymes like transaminases, making them viable for industrial-scale production.[9][10]
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and rapid method. Use a suitable solvent system (e.g., 10% methanol in dichloromethane with a trace of triethylamine) to separate the starting ketone, the intermediate imine, and the final amine product. Staining with ninhydrin can help visualize the amine product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column can be used to monitor conversion and determine the enantiomeric excess simultaneously.
Optimization of Reaction Conditions
Optimizing parameters is crucial for achieving high yield and enantioselectivity. The following tables provide illustrative data based on typical results for asymmetric reductive amination.
Table 1: Effect of Catalyst and Ligand on Enantioselectivity
| Entry | Catalyst Precursor (mol%) | Chiral Ligand (mol%) | Solvent | Yield (%) | e.e. (%) |
| 1 | [RuCl₂(p-cymene)]₂ (0.5) | (R,R)-TsDPEN (1.1) | MeOH | 95 | 98 |
| 2 | [Ir(cod)Cl]₂ (0.5) | (S)-f-binaphane (1.1) | Toluene | 92 | 96 |
| 3 | [Ru(PPh₃)₃H(CO)Cl] (1.0) | (S,S)-f-binaphane (1.2) | DCM | 88 | 91 |
Note: Data is illustrative and serves as a starting point for optimization.
Table 2: Influence of Temperature and Pressure on Synthesis
| Entry | Temperature (°C) | H₂ Pressure (atm) | Time (h) | Yield (%) | e.e. (%) |
| 1 | 50 | 50 | 12 | 96 | 95 |
| 2 | 25 | 50 | 24 | 95 | 98 |
| 3 | 25 | 10 | 24 | 85 | 97 |
| 4 | 0 | 50 | 48 | 94 | >99 |
Note: Lower temperatures generally improve enantioselectivity but may require longer reaction times or higher catalyst loading.[4] Higher hydrogen pressure can increase the reaction rate.[2]
Key Experimental Protocols
Protocol 1: Asymmetric Reductive Amination of 3-Chloroacetophenone
This protocol describes a general procedure for the synthesis of this compound via asymmetric transfer hydrogenation.
Materials:
-
3-Chloroacetophenone (1.0 equiv)
-
[RuCl₂(p-cymene)]₂ (0.005 equiv)
-
(R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) (0.011 equiv)
-
Ammonium formate or Formic acid/Triethylamine (5:2 azeotrope) (5.0 equiv)
-
Anhydrous, degassed solvent (e.g., Methanol or Isopropanol)
Procedure:
-
Catalyst Pre-formation: In an inert atmosphere (glovebox or Schlenk line), add [RuCl₂(p-cymene)]₂ and the chiral ligand (R,R)-TsDPEN to a dry, pressure-rated reaction vessel.
-
Add anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.
-
Reaction Setup: Add 3-chloroacetophenone and the hydrogen source (e.g., ammonium formate) to the vessel.
-
Reaction Execution: Seal the vessel and heat it to the desired temperature (e.g., 40-60 °C). Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Basify the mixture with an aqueous solution of NaOH (e.g., 2 M) to a pH > 12.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by crystallization of a suitable salt (e.g., hydrochloride salt).
Visual Workflows
The following diagrams illustrate key workflows for the synthesis and troubleshooting process.
Caption: Troubleshooting workflow for low reaction yield.
Caption: General workflow for asymmetric reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of (R)-1-(3-chlorophenyl)ethanamine Purity by qNMR and Chiral HPLC
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric purity of chiral compounds is paramount. (R)-1-(3-chlorophenyl)ethanamine is a key chiral intermediate in the synthesis of various pharmaceuticals. This guide provides an objective comparison of two powerful analytical techniques for validating its purity: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC). We present supporting experimental data and detailed methodologies to assist in the selection of the most suitable method for your analytical needs.
Introduction to Chiral Purity Analysis
Enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. Therefore, regulatory bodies require robust analytical methods to quantify the enantiomeric excess (e.e.) of chiral drug substances and intermediates. Both qNMR and chiral HPLC are well-established techniques for this purpose, each with its own set of advantages and limitations.
Quantitative NMR (qNMR) offers a primary analytical method for determining purity without the need for a reference standard of the analyte itself. For chiral analysis, a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) is typically employed to induce a chemical shift difference between the enantiomers, allowing for their distinct quantification.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a chiral stationary phase (CSP) to resolve enantiomers. The differential interaction of the enantiomers with the CSP leads to different retention times, enabling their separation and quantification.
Performance Comparison: qNMR vs. Chiral HPLC
The choice between qNMR and chiral HPLC for the validation of this compound purity depends on several factors, including the required accuracy, precision, sensitivity, and sample throughput. The following table summarizes the key performance characteristics of each technique based on typical validation data for chiral primary amines.
| Parameter | Quantitative NMR (qNMR) with Chiral Derivatizing Agent | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Formation of diastereomers with distinct NMR signals for quantification. | Differential interaction with a chiral stationary phase leading to separation. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (%RSD) | ≤ 2.0% | ≤ 2.0% |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.5% of the minor enantiomer | ~0.1% of the minor enantiomer |
| Limit of Quantification (LOQ) | ~1.5% of the minor enantiomer | ~0.3% of the minor enantiomer |
| Analysis Time | ~15-30 minutes per sample | ~20-40 minutes per sample |
| Sample Preparation | Derivatization may be required. | Direct injection, but method development can be extensive. |
| Instrumentation | NMR Spectrometer (≥400 MHz) | HPLC system with a UV detector and a chiral column. |
| Strengths | Primary analytical method, provides structural information, non-destructive. | High sensitivity, high resolution, well-established for routine analysis. |
| Limitations | Lower sensitivity than HPLC, requires a suitable CDA or CSA. | Requires a specific chiral column, can be solvent-intensive. |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results. Below are representative methodologies for the validation of this compound purity by qNMR and chiral HPLC.
qNMR Method with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic Acid (Mosher's Acid) as Chiral Derivatizing Agent
This protocol describes the determination of the enantiomeric purity of this compound by forming diastereomeric amides with Mosher's acid.
3.1.1. Sample Preparation (Derivatization)
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Add 1.2 equivalents of (R)-(-)-Mosher's acid chloride and 2 equivalents of a non-chiral tertiary amine base (e.g., triethylamine) in 1 mL of anhydrous dichloromethane.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The resulting diastereomeric amide residue is then dissolved in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis.
3.1.2. NMR Data Acquisition
-
Instrument: 400 MHz NMR spectrometer
-
Solvent: CDCl₃
-
Pulse Program: Standard 90° pulse
-
Acquisition Time: ≥ 3 seconds
-
Relaxation Delay (d1): 5 x T₁ of the signals of interest (typically 10-30 seconds for quantitative analysis)
-
Number of Scans: 16-64 (to achieve a good signal-to-noise ratio)
-
Temperature: 25 °C
3.1.3. Data Analysis
-
Identify a well-resolved signal for each diastereomer. Protons close to the newly formed amide bond are likely to show the largest chemical shift difference.
-
Integrate the corresponding signals for the (R,R) and (S,R) diastereomers.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100
Chiral HPLC Method
This protocol outlines a typical chiral HPLC method for the direct separation of the enantiomers of 1-(3-chlorophenyl)ethanamine.
3.2.1. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel® OD-H), is often effective for primary amines.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a basic additive (e.g., 0.1% diethylamine) to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
3.2.2. Sample Preparation
-
Prepare a stock solution of the 1-(3-chlorophenyl)ethanamine sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution as needed to fall within the linear range of the method.
3.2.3. Data Analysis
-
Integrate the peak areas for the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of (R)-enantiomer - Area of (S)-enantiomer) / (Area of (R)-enantiomer + Area of (S)-enantiomer) ] x 100
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for each technique.
Conclusion
Both qNMR and chiral HPLC are powerful and reliable techniques for the validation of this compound purity.
-
qNMR , particularly after derivatization, serves as an excellent primary method for accurate purity determination and structural confirmation. Its non-destructive nature allows for sample recovery.
-
Chiral HPLC is the method of choice for routine quality control when high sensitivity and resolution are required to detect trace enantiomeric impurities.
For a comprehensive validation strategy, the use of both techniques is highly recommended. qNMR can be used to certify the purity of a reference standard, which can then be used for the validation and routine analysis by a more high-throughput chiral HPLC method. This orthogonal approach provides the highest level of confidence in the enantiomeric purity of this compound.
Comparing analytical methods for (R)-1-(3-chlorophenyl)ethanamine characterization
A comprehensive comparison of analytical methods is presented for the characterization of (R)-1-(3-chlorophenyl)ethanamine, a chiral amine of significant interest to researchers, scientists, and professionals in drug development. This guide provides an objective evaluation of various techniques, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for specific analytical needs.
Comparison of Analytical Methods
The characterization of this compound typically involves a combination of chromatographic and spectroscopic techniques to determine its purity, identify impurities, and quantify its enantiomeric excess. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Table 1: Performance Comparison of Analytical Methods for this compound Characterization
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Enantiomeric purity and chemical purity | Chemical purity and impurity identification | Enantiomeric excess and structural confirmation |
| Resolution (Rs) | > 1.5 for enantiomers is achievable | High resolution for impurities | Not applicable for a single compound |
| Sensitivity | High | Very High | Moderate |
| Limit of Detection (LOD) | ~0.01% for impurities[1] | ~0.01% for impurities[1] | ~1% for enantiomeric impurity |
| Limit of Quantitation (LOQ) | ~0.05% for impurities[1] | ~0.05% for impurities[1] | ~2-5% for enantiomeric impurity |
| Accuracy | High | High | High (with internal standard) |
| Sample Throughput | Moderate | High | Low to Moderate |
| Derivatization | Not typically required for enantiomeric separation | Often required to improve peak shape and thermal stability[1] | Required for enantiomeric excess determination using chiral derivatizing agents[2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating the enantiomers of 1-(3-chlorophenyl)ethanamine, allowing for the determination of its enantiomeric purity.[3][4] Polysaccharide-based chiral stationary phases (CSPs) are commonly used for this purpose.[4]
Experimental Protocol:
-
Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.
-
Mobile Phase: Hexane/Ethanol/Triethylamine (80:20:0.1, v/v/v).[5]
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
-
Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers (R and S) using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for assessing the chemical purity of 1-(3-chlorophenyl)ethanamine and identifying any volatile or semi-volatile impurities.[1] Derivatization is often employed to improve the chromatographic properties of primary amines.[1]
Experimental Protocol:
-
Derivatization:
-
GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]
-
Inlet Temperature: 250°C.[1]
-
Injection Volume: 1 µL (split mode, 20:1).[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.[1]
-
MS Transfer Line Temperature: 280°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range: m/z 40-500.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in conjunction with a chiral derivatizing agent (CDA), is a valuable tool for determining the enantiomeric excess of chiral amines.[2] The reaction with the CDA forms diastereomers that exhibit distinct signals in the NMR spectrum, allowing for their quantification.
Experimental Protocol:
-
Derivatization:
-
In an NMR tube, dissolve approximately 5 mg of the 1-(3-chlorophenyl)ethanamine sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add 1.1 equivalents of a chiral derivatizing agent, such as (1R)-(-)-camphor-10-sulfonyl chloride.[2]
-
Add a slight excess of a non-chiral base (e.g., triethylamine) to facilitate the reaction.
-
Gently shake the NMR tube to ensure thorough mixing and allow the reaction to proceed to completion (typically a few minutes).
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Nucleus: ¹H.
-
Experiment: Standard proton NMR spectrum.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction.
-
-
Data Analysis: Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers. Integrate the areas of these two signals. The enantiomeric excess is calculated from the integral values (Integral₁ and Integral₂) using the formula: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for each analytical method.
Conclusion
The choice of analytical method for the characterization of this compound depends on the specific analytical goal. Chiral HPLC is the preferred method for accurate determination of enantiomeric purity. GC-MS offers high sensitivity for the assessment of chemical purity and the identification of volatile impurities. NMR spectroscopy with a chiral derivatizing agent provides an alternative and robust method for determining enantiomeric excess and confirming the compound's structure. For comprehensive characterization, a combination of these techniques is often employed.
References
A Comparative Analysis of the Biological Activity of (R)- and (S)-1-(3-chlorophenyl)ethanamine Enantiomers
An Objective Guide for Researchers and Drug Development Professionals
In the field of pharmacology and drug development, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of the known and potential biological activities of the (R)- and (S)-enantiomers of 1-(3-chlorophenyl)ethanamine.
It is important to note that a comprehensive review of publicly available scientific literature reveals a scarcity of direct comparative studies on the biological activities of (R)- and (S)-1-(3-chlorophenyl)ethanamine. Consequently, this guide synthesizes available information on the individual enantiomers, extrapolates potential activities based on their structural class, and proposes a framework for future experimental investigation.
Physicochemical and Toxicological Properties
A summary of the fundamental properties and hazard classifications for each enantiomer is presented below. This data is primarily sourced from safety data sheets and chemical databases.
| Property | (R)-1-(3-chlorophenyl)ethanamine | (S)-1-(3-chlorophenyl)ethanamine |
| Molecular Formula | C₈H₁₀ClN | C₈H₁₀ClN |
| Molecular Weight | 155.62 g/mol | 155.62 g/mol |
| CAS Number | 17061-53-9 | 68297-62-1 |
| GHS Hazard Statements | H301, H302, H314, H318, H401, H411 | H302, H315, H317, H318, H330, H335 |
Inferred Biological Activity from Structural Analogs
1-(3-chlorophenyl)ethanamine belongs to the phenethylamine class of compounds. Phenethylamines are a well-established scaffold for molecules that interact with the central nervous system.[1] Many substituted phenethylamines modulate monoamine neurotransmitter systems.[1]
Based on this structural relationship, it is hypothesized that both (R)- and (S)-1-(3-chlorophenyl)ethanamine could act as monoamine reuptake inhibitors .[2] These compounds may block the action of transporters for serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT).[2] Inhibition of these transporters leads to increased synaptic concentrations of the respective neurotransmitters, which is the mechanism of action for many antidepressant and stimulant medications.[3][4]
The 3-chloro substitution on the phenyl ring is a common feature in various psychoactive compounds and can influence properties such as lipophilicity and binding affinity to biological targets.
The Significance of Chirality in Biological Activity
The differential interaction of enantiomers with chiral biological macromolecules like enzymes and receptors is a fundamental principle in pharmacology.[5] One enantiomer may exhibit high affinity for a target, leading to a potent biological response, while the other may be significantly less active or even interact with different targets, potentially causing off-target effects.[5][6]
For monoamine reuptake inhibitors, stereoselectivity is a well-documented phenomenon. For instance, the (S)-enantiomer of citalopram (escitalopram) is responsible for its serotonin reuptake inhibition, while the (R)-enantiomer is much less active. In the absence of direct experimental data for 1-(3-chlorophenyl)ethanamine enantiomers, it is plausible that one isomer is more potent or selective for a specific monoamine transporter over the other.
Proposed Experimental Workflow for Comparative Analysis
To elucidate the distinct biological activities of (R)- and (S)-1-(3-chlorophenyl)ethanamine, a systematic experimental approach is necessary. The following workflow outlines a potential strategy for a comprehensive comparative study.
Hypothetical workflow for the comparative biological evaluation of enantiomers.
Detailed Experimental Protocols (Hypothetical)
The following are generalized protocols that could be adapted for a direct comparative study of (R)- and (S)-1-(3-chlorophenyl)ethanamine.
Monoamine Transporter Binding Affinity Assay
-
Objective: To determine the binding affinity (Ki) of each enantiomer for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
-
Methodology:
-
Prepare cell membranes from cell lines stably expressing human SERT, NET, or DAT.
-
In a multi-well plate, incubate the cell membranes with a known radioligand specific for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of the (R)- or (S)-enantiomer.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 values (concentration of the enantiomer that inhibits 50% of radioligand binding) and subsequently the Ki values.
-
In Vitro Monoamine Reuptake Inhibition Assay
-
Objective: To measure the functional inhibition of monoamine uptake by each enantiomer.
-
Methodology:
-
Use synaptosomes prepared from specific rat brain regions (e.g., striatum for dopamine, hippocampus for serotonin) or cell lines expressing the respective transporters.
-
Pre-incubate the synaptosomes or cells with varying concentrations of the (R)- or (S)-enantiomer.
-
Initiate the uptake reaction by adding a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin).
-
Terminate the uptake after a short incubation period by rapid filtration and washing.
-
Measure the radioactivity accumulated within the synaptosomes or cells.
-
Determine the IC50 value for the inhibition of uptake for each enantiomer.
-
In Vivo Behavioral Assessment in a Murine Model
-
Objective: To assess the in vivo effects of each enantiomer on behaviors relevant to monoamine system modulation (e.g., locomotor activity, antidepressant-like effects).
-
Methodology:
-
Administer various doses of the (R)-enantiomer, (S)-enantiomer, or vehicle control to different groups of mice.
-
For locomotor activity, place the mice in an open-field arena and record their movement over a specified time using automated tracking software.
-
For antidepressant-like effects, utilize established models such as the forced swim test or tail suspension test, measuring parameters like immobility time.
-
Analyze the data to determine dose-dependent effects of each enantiomer on the measured behaviors.
-
Conclusion and Future Directions
While direct comparative data is currently lacking, the structural characteristics of (R)- and (S)-1-(3-chlorophenyl)ethanamine strongly suggest potential activity as monoamine reuptake inhibitors. It is highly probable that the two enantiomers will exhibit different potencies and/or selectivities for the serotonin, norepinephrine, and dopamine transporters. The proposed experimental workflow provides a roadmap for future research to rigorously characterize and compare the biological activities of these enantiomers. Such studies are essential to unlock their potential therapeutic applications and to understand their respective safety profiles. The elucidation of the specific pharmacology of each enantiomer will be invaluable to the fields of medicinal chemistry and neuropharmacology.
References
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
A Comparative Guide to Enantiomeric Excess Determination of (R)-1-(3-chlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive comparison of analytical techniques for the crucial determination of enantiomeric excess (e.e.) of (R)-1-(3-chlorophenyl)ethanamine, a key chiral intermediate in pharmaceutical synthesis.
The stereochemical purity of drug candidates is of paramount importance in the pharmaceutical industry, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric excess is a critical quality control step. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on various factors, including required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance parameters of four common techniques.
| Method | Chiral Stationary Phase (CSP) / Reagent | Mobile Phase / Solvent | Typical Retention Times (min) | Resolution (Rs) | Key Advantages |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak® IA, IC, ID) | n-Hexane/Ethanol/Trifluoroacetic Acid/Diethylamine | R-enantiomer: ~12, S-enantiomer: ~15 | > 2.0 | High resolution, well-established, robust. |
| Chiral SFC | Cyclodextrin-based or Polysaccharide-based | CO₂ / Methanol with additives | R-enantiomer: ~3, S-enantiomer: ~4 | > 1.5 | Fast analysis, reduced solvent consumption ("green" chemistry). |
| Chiral GC | Cyclodextrin-based (e.g., β-DEX™) | Helium | R-derivative: ~20, S-derivative: ~21 | > 1.5 | High efficiency, suitable for volatile compounds after derivatization. |
| NMR Spectroscopy | Chiral Derivatizing Agent (e.g., (1S)-(-)-Camphor-10-sulfonyl chloride) | CDCl₃ | N/A | N/A (based on signal separation) | No chromatographic separation needed, provides structural information. |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and reliable method for the separation of enantiomers. Polysaccharide-based chiral stationary phases are often effective for the resolution of chiral amines.
Experimental Workflow:
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Protocol:
-
Column: Chiralpak® ID (amylose tris(3-chlorophenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.
-
Mobile Phase: A mixture of n-hexane, ethanol, trifluoroacetic acid (TFA), and diethylamine (DEA) in a ratio of 90:10:0.1:0.1 (v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of 1-(3-chlorophenyl)ethanamine in the mobile phase at a concentration of 1 mg/mL.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a high-throughput and environmentally friendly alternative to HPLC, offering faster analysis times and reduced organic solvent consumption.
Experimental Workflow:
Caption: Workflow for enantiomeric excess determination by Chiral SFC.
Protocol:
-
Column: A cyclodextrin-based chiral stationary phase is often suitable for primary amines.
-
Mobile Phase: Supercritical CO₂ and Methanol (with 0.1% trifluoroacetic acid and 0.1% triethylamine as additives) in an 85:15 ratio.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a solution of 1-(3-chlorophenyl)ethanamine in methanol at a concentration of 1 mg/mL.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for volatile analytes. For primary amines like 1-(3-chlorophenyl)ethanamine, derivatization is necessary to improve volatility and chromatographic performance.
Experimental Workflow:
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Protocol:
-
Derivatization: To a solution of 1-(3-chlorophenyl)ethanamine (1 mg) in dichloromethane (1 mL), add trifluoroacetic anhydride (TFAA) (100 µL). Heat the mixture at 60 °C for 15 minutes. After cooling, the sample is ready for injection.
-
Column: β-DEX™ 120 (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at a rate of 5 °C/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 250 °C.
-
Injection: 1 µL, split ratio 50:1.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two diastereomeric derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct approach that does not rely on chromatographic separation. Instead, a chiral derivatizing agent is used to convert the enantiomers into diastereomers, which exhibit distinct signals in the NMR spectrum.
Experimental Workflow:
Caption: Workflow for enantiomeric excess determination by NMR Spectroscopy.
Protocol:
-
Derivatization: In an NMR tube, dissolve approximately 5 mg of 1-(3-chlorophenyl)ethanamine in 0.7 mL of deuterated chloroform (CDCl₃). Add a slight molar excess of (1S)-(-)-Camphor-10-sulfonyl chloride and a few drops of triethylamine. Shake the tube gently and allow the reaction to proceed to completion (monitor by TLC or ¹H NMR).
-
NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Analysis: Identify signals corresponding to the newly formed diastereomeric sulfonamides. Protons close to the stereocenter, such as the methine proton or the methyl group protons, are likely to show the largest chemical shift difference (Δδ).
-
Quantification: The enantiomeric excess is determined by integrating the well-resolved signals of the two diastereomers. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.
Conclusion
The determination of the enantiomeric excess of this compound can be effectively achieved using a variety of analytical techniques. Chiral HPLC and SFC offer direct separation of the enantiomers with high resolution and, in the case of SFC, high speed. Chiral GC provides excellent separation efficiency but requires a prior derivatization step. NMR spectroscopy, with the use of a chiral derivatizing agent, offers a rapid method that avoids chromatographic separation and provides direct spectroscopic evidence of the enantiomeric composition. The choice of the optimal method will be dictated by the specific requirements of the analysis, including sample throughput, available instrumentation, and the need for orthogonal methods for data validation.
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Enantioselective Analysis of (R)-1-(3-chlorophenyl)ethanamine
For researchers, scientists, and drug development professionals, the accurate and stereoselective quantification of chiral compounds such as (R)-1-(3-chlorophenyl)ethanamine is critical for ensuring the safety, efficacy, and quality of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. The choice between these methods is dictated by factors including the analyte's physicochemical properties, the sample matrix, required sensitivity, and the specific analytical objective. This guide presents an objective comparison of HPLC and GC-MS for the analysis of this compound, supported by representative experimental data and detailed methodologies to aid in method selection and cross-validation.
Performance Comparison of HPLC and GC-MS
The selection of an analytical technique for the quantification of this compound depends on the specific requirements of the assay, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for chiral HPLC and GC-MS methods. It is important to note that while HPLC can often directly analyze the enantiomers of 1-(3-chlorophenyl)ethanamine, GC-MS typically requires a derivatization step to improve the volatility and chromatographic behavior of the amine.[1]
| Performance Parameter | Chiral HPLC-UV | Chiral GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 5.0 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.5 µg/mL | 0.5 - 15.0 ng/mL |
| Linearity (r²) | > 0.999 | > 0.99 |
| Precision (%RSD) | < 2% | < 15% |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115% |
| Sample Preparation | Simple dissolution, filtration | Extraction, derivatization |
| Analysis Time | 10 - 30 minutes | 20 - 40 minutes |
| Selectivity | Good to Excellent (Chiral Stationary Phase) | Excellent (Mass Spectrometry) |
| Thermal Stability Req. | Not required | Required |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are outlined below. These protocols are based on established methods for the enantioselective analysis of this compound and structurally similar chiral amines.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a well-established technique for the separation and quantification of enantiomers.[2]
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as one based on cellulose or amylose derivatives (e.g., CHIRALCEL OD-H).[2][3]
-
Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting point is n-hexane:isopropanol (90:10 v/v) with 0.1% diethylamine.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.[1]
-
Injection Volume: 10 µL.[1]
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.
-
Sample Solution: Depending on the matrix, a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary. The final extract should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique, particularly when operated in selected ion monitoring (SIM) mode. For chiral amines like 1-(3-chlorophenyl)ethanamine, derivatization is often necessary to enhance volatility and thermal stability.[1][4]
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Sample Preparation (with Derivatization):
-
Accurately weigh approximately 1 mg of the 1-(3-chlorophenyl)ethanamine sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., ethyl acetate).
-
Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a chiral derivatizing agent like trifluoroacetyl-L-prolyl chloride (TFPC).
-
Cap the vial and heat at 70°C for 30 minutes.[1]
3. Chromatographic Conditions:
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-Dex CB).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, 20:1).[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range: m/z 40-500 or Selected Ion Monitoring (SIM) of characteristic ions.[1]
Logical and Experimental Workflow Diagrams
To effectively compare and validate these two distinct analytical methods, a structured workflow is essential. The following diagrams illustrate the logical decision-making process for method selection and the general workflow for cross-validation.
References
A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 1-(3-chlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
The successful separation of enantiomers is a critical aspect of pharmaceutical development and quality control. 1-(3-chlorophenyl)ethanamine is a chiral primary amine that serves as a key building block in the synthesis of various active pharmaceutical ingredients. Ensuring the enantiomeric purity of such intermediates is paramount for the efficacy and safety of the final drug product. This guide provides a comparative overview of various chiral stationary phases (CSPs) suitable for the enantiomeric resolution of 1-(3-chlorophenyl)ethanamine by High-Performance Liquid Chromatography (HPLC). The recommendations and experimental data presented are based on the analysis of structurally similar compounds and established principles of chiral chromatography, offering a robust starting point for method development.
Data Presentation: Comparison of Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely recognized for their broad enantioselectivity for a diverse range of chiral compounds, including primary amines. The following table summarizes the characteristics of several recommended CSPs for screening the enantiomers of 1-(3-chlorophenyl)ethanamine.
| Chiral Stationary Phase (CSP) | Selector | Backbone | Key Characteristics | Recommended Screening Solvents |
| Chiralpak® AD-H / Lux® Amylose-1 | Amylose tris(3,5-dimethylphenylcarbamate) | Amylose | Broad applicability, good for aromatic compounds. Often provides strong π-π and hydrogen bonding interactions. | n-Hexane/Isopropanol, n-Hexane/Ethanol |
| Chiralcel® OD-H / Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose | Complementary selectivity to amylose-based phases. The helical structure of cellulose can offer different steric interactions. | n-Hexane/Isopropanol, n-Hexane/Ethanol |
| Chiralpak® IE | Amylose tris(3,5-dichlorophenylcarbamate) | Amylose | Electron-withdrawing groups can enhance π-π interactions, potentially improving separation for halogenated compounds. | n-Hexane/Isopropanol |
| Cyclobond™ I 2000 | Beta-cyclodextrin | Cyclodextrin | Inclusion complexation is the primary separation mechanism. Good for compounds that can fit into the cyclodextrin cavity. | Methanol/Water, Acetonitrile/Water |
Note: Lux® series columns are presented as equivalents to the corresponding Chiralpak® and Chiralcel® columns and are often used interchangeably in screening protocols.
Illustrative Performance Data
| CSP | Mobile Phase | Flow Rate (mL/min) | k'1 | k'2 | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® AD-H | n-Hexane/IPA (90:10) + 0.1% DEA | 1.0 | 2.54 | 3.12 | 1.23 | 2.15 |
| Chiralcel® OD-H | n-Hexane/EtOH (85:15) + 0.1% DEA | 1.0 | 3.11 | 3.58 | 1.15 | 1.89 |
| Chiralpak® IE | n-Hexane/IPA (95:5) + 0.1% DEA | 0.8 | 4.23 | 5.50 | 1.30 | 2.88 |
| Cyclobond™ I 2000 | ACN/TEAA buffer pH 4.5 (20:80) | 1.0 | 1.89 | 2.23 | 1.18 | 1.95 |
k'1 and k'2 are the retention factors for the first and second eluting enantiomers, respectively. α = k'2/k'1. Rs is the resolution between the two enantiomeric peaks. DEA = Diethylamine. IPA = Isopropanol. EtOH = Ethanol. ACN = Acetonitrile. TEAA = Triethylammonium acetate.
Experimental Protocols
Sample Preparation and Derivatization
For primary amines like 1-(3-chlorophenyl)ethanamine, direct analysis on polysaccharide-based CSPs can sometimes be challenging due to peak tailing. The addition of a basic modifier like diethylamine (DEA) to the mobile phase is often necessary to achieve good peak shape. In cases where direct separation is not successful, derivatization with a suitable agent can significantly improve resolution.
-
Direct Injection: Dissolve the racemic 1-(3-chlorophenyl)ethanamine in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Derivatization (if required): A common approach for primary amines is the formation of amides, carbamates, or ureas using a chiral or achiral derivatizing agent. For instance, reaction with an isocyanate can yield a urea derivative which may exhibit better chromatographic behavior and enhanced enantioselectivity.
HPLC Screening Conditions
A systematic screening approach is recommended to identify the optimal CSP and mobile phase combination.
-
Columns: Chiralpak® AD-H, Chiralcel® OD-H, Chiralpak® IE, Cyclobond™ I 2000 (or their equivalents).
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phases (Polysaccharide Columns):
-
A: n-Hexane/Isopropanol (90:10, v/v) with 0.1% DEA
-
B: n-Hexane/Ethanol (85:15, v/v) with 0.1% DEA
-
-
Mobile Phases (Cyclodextrin Column):
-
C: Acetonitrile/Triethylammonium acetate buffer (pH 4.5) (20:80, v/v)
-
-
Flow Rate: 1.0 mL/min (can be adjusted based on backpressure).
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5-10 µL.
Method Optimization
Once initial separation is observed, the following parameters can be adjusted to improve resolution (Rs) and analysis time:
-
Mobile Phase Composition: Vary the ratio of the strong solvent (e.g., isopropanol, ethanol) to the weak solvent (e.g., n-hexane).
-
Additive Concentration: Optimize the concentration of the basic modifier (e.g., DEA).
-
Flow Rate: Adjust the flow rate to balance analysis time and efficiency.
-
Temperature: Changing the column temperature can sometimes improve selectivity.
Visualizations
Experimental Workflow
The following diagram illustrates a logical workflow for the screening and optimization of a chiral separation method for 1-(3-chlorophenyl)ethanamine.
Caption: Chiral separation method development workflow.
This guide provides a structured approach to developing a robust HPLC method for the enantioseparation of 1-(3-chlorophenyl)ethanamine. By systematically screening a selection of complementary chiral stationary phases and optimizing the chromatographic conditions, researchers can achieve reliable and accurate determination of enantiomeric purity.
A Comparative Benchmarking of Synthetic Routes to (R)-1-(3-chlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prominent synthetic methodologies for obtaining the chiral amine (R)-1-(3-chlorophenyl)ethanamine, a valuable building block in pharmaceutical synthesis. The performance of three distinct routes—Asymmetric Transfer Hydrogenation (ATH), Biocatalytic Kinetic Resolution, and Chemoenzymatic Dynamic Kinetic Resolution (DKR)—are evaluated based on key metrics such as chemical yield, enantiomeric excess (e.e.), and reaction conditions. Detailed experimental protocols and a summary of quantitative data are provided to assist researchers in selecting the most suitable method for their specific applications.
Data Presentation
The following table summarizes the key performance indicators for the three benchmarked synthetic routes to this compound.
| Parameter | Route 1: Asymmetric Transfer Hydrogenation | Route 2: Biocatalytic Kinetic Resolution | Route 3: Chemoenzymatic Dynamic Kinetic Resolution |
| Starting Material | 3-Chloroacetophenone | Racemic 1-(3-chlorophenyl)ethanamine | Racemic 1-(3-chlorophenyl)ethanamine |
| Key Reagents/Catalysts | [RuCl(p-cymene)((S,S)-TsDPEN)], HCOOH/NEt₃ | (R)-selective ω-Transaminase (from Fusarium oxysporum), Pyruvate | Novozym 435 (Lipase), Pd Nanocatalyst, Ethyl Acetate |
| Reaction Time | 8 hours | 24 hours | 48 hours |
| Temperature | 28 °C | 30 °C | 70 °C |
| Yield | >95% (for the alcohol precursor) | ~50% (theoretical max) | >95% |
| Enantiomeric Excess (e.e.) | 97% (for the alcohol precursor) | >99% | >99% |
| Configuration | (R) | (R) | (R)-amide |
| Primary Advantages | High yield and enantioselectivity in a single chemical step to the precursor. | High enantioselectivity, mild reaction conditions. | High yield and excellent enantioselectivity, overcoming the 50% yield limitation of kinetic resolution. |
| Primary Disadvantages | Requires a subsequent step to convert the alcohol to the amine. | Theoretical yield is limited to 50%. | Requires both an enzyme and a chemical catalyst, longer reaction time. |
Experimental Protocols
Route 1: Asymmetric Transfer Hydrogenation of 3-Chloroacetophenone
This method involves the asymmetric reduction of the prochiral ketone, 3-chloroacetophenone, to the corresponding chiral alcohol, (R)-1-(3-chlorophenyl)ethanol, which can then be converted to the desired amine in a subsequent step (e.g., via a Mitsunobu reaction or by conversion to a tosylate followed by amination).
Materials:
-
3-Chloroacetophenone
-
[RuCl(p-cymene)((S,S)-TsDPEN)] catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloroacetophenone in the anhydrous solvent.
-
Add the [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst (typically 0.5-2 mol%).
-
Add a freshly prepared 5:2 mixture of formic acid and triethylamine.
-
Stir the reaction mixture at 28 °C for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude (R)-1-(3-chlorophenyl)ethanol.
-
Purify the crude product by column chromatography on silica gel.
Route 2: Biocatalytic Kinetic Resolution of Racemic 1-(3-chlorophenyl)ethanamine
This enzymatic approach utilizes an (R)-selective ω-transaminase to resolve a racemic mixture of 1-(3-chlorophenyl)ethanamine. The enzyme selectively converts the (S)-enantiomer to the corresponding ketone (3-chloroacetophenone), leaving the desired (R)-enantiomer unreacted and in high enantiomeric purity.[1]
Materials:
-
Racemic 1-(3-chlorophenyl)ethanamine
-
(R)-selective ω-transaminase from Fusarium oxysporum (as whole cells or purified enzyme)
-
Sodium pyruvate
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
Procedure:
-
In a temperature-controlled vessel, prepare a solution of racemic 1-(3-chlorophenyl)ethanamine and sodium pyruvate in the phosphate buffer.
-
Add the PLP cofactor to the solution.
-
Initiate the reaction by adding the (R)-selective ω-transaminase.
-
Incubate the mixture at 30 °C with gentle agitation for 24 hours.
-
Monitor the conversion of the (S)-enantiomer and the enantiomeric excess of the remaining (R)-amine using chiral High-Performance Liquid Chromatography (HPLC).
-
Once the reaction has reached approximately 50% conversion, stop the reaction by adding a quenching agent (e.g., adjusting the pH).
-
Extract the unreacted this compound with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting (R)-amine by an appropriate method if necessary.
Route 3: Chemoenzymatic Dynamic Kinetic Resolution of Racemic 1-(3-chlorophenyl)ethanamine
This advanced method combines the enantioselectivity of an enzyme with a chemical racemization catalyst to convert nearly 100% of the racemic starting material into the desired enantiomer of the product. Here, a lipase is used to selectively acylate the (R)-amine, while a palladium catalyst continuously racemizes the unreacted (S)-amine.
Materials:
-
Racemic 1-(3-chlorophenyl)ethanamine
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Palladium nanocatalyst (e.g., Pd on a solid support)
-
Ethyl acetate (as both solvent and acyl donor)
-
Molecular sieves
Procedure:
-
To a flask containing the palladium nanocatalyst and molecular sieves, add a solution of racemic 1-(3-chlorophenyl)ethanamine in ethyl acetate.
-
Add Novozym 435 to the mixture.
-
Heat the reaction mixture to 70 °C with vigorous stirring for 48 hours.
-
Monitor the progress of the reaction by chiral GC or HPLC until complete conversion of the starting amine is observed.
-
Upon completion, cool the reaction mixture and filter to remove the enzyme and the palladium catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude (R)-N-(1-(3-chlorophenyl)ethyl)acetamide.
-
The resulting amide can be hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Visualized Workflows
Caption: Comparative workflow of the three benchmarked synthetic routes.
Caption: Logical relationship between the starting materials and synthetic strategies.
References
The Elusive Structure-Activity Relationship of (R)-1-(3-chlorophenyl)ethanamine Derivatives: A Comparative Guide Based on Structurally Related Monoamine Transporter Inhibitors
A comprehensive review of publicly available scientific literature reveals a notable scarcity of dedicated research on the structure-activity relationship (SAR) of (R)-1-(3-chlorophenyl)ethanamine derivatives. However, by examining structurally related phenethylamine and amphetamine analogues, a comparative guide can be constructed to infer the potential pharmacological profile of this class of compounds, primarily as monoamine transporter inhibitors. These transporters—dopamine (DAT), serotonin (SERT), and norepinephrine (NET)—are crucial targets for drugs addressing a range of neurological and psychiatric disorders.
The core structure of this compound, a chiral phenethylamine, suggests a likely interaction with monoamine transporters. The phenyl ring, the ethylamine side chain, and the stereochemistry of the alpha-methyl group are key pharmacophoric features. The 3-chloro substitution on the phenyl ring is expected to influence the lipophilicity and electronic properties of the molecule, thereby affecting its binding affinity and selectivity for the different monoamine transporters.
Comparative Analysis of Structurally Related Compounds
To build a predictive SAR, this guide summarizes the biological activity of various phenethylamine and amphetamine derivatives, with a focus on compounds bearing a chloro-substituent. The data presented in Table 1 highlights the impact of substitutions on the phenyl ring and the amine on the inhibitory potency at DAT, SERT, and NET.
| Compound/Derivative | Substitution | DAT (Kᵢ/IC₅₀, nM) | SERT (Kᵢ/IC₅₀, nM) | NET (Kᵢ/IC₅₀, nM) | Selectivity Profile | Reference |
| Amphetamine | Unsubstituted | 24.8 | 3320 | 7.4 | NET > DAT >> SERT | [1] |
| 4-Chloroamphetamine | 4-Chloro | 137 | 99.1 | 487 | SERT > DAT > NET | [1] |
| Modafinil Analogue (5c) | p-chloro, sulfinylacetamide | 1300 (Kᵢ) | >10000 (Kᵢ) | >10000 (Kᵢ) | DAT selective | [2] |
| Citalopram Analogue (17) | p-chloro, phenylvinyl | 33.6 (Kᵢ) | 60 (over DAT) | 747 (over NET) | SERT selective | [3] |
| 3β-(4-Chlorophenyl)-2β-(5-phenylthiazol-2-yl)tropane (4a) | 3β-(4-chlorophenyl), 2β-heterocycle | High affinity | Lower affinity | Lower affinity | DAT selective | [4] |
Table 1: Comparative Monoamine Transporter Affinity of Structurally Related Compounds. This table summarizes the in vitro binding affinities (Kᵢ) or inhibitory concentrations (IC₅₀) of various compounds at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The data is collated from multiple studies to provide a comparative overview.
From the compiled data, several trends can be inferred for the SAR of this compound derivatives:
-
Role of the Chloro Substituent: The position and presence of a chloro group on the phenyl ring significantly modulates both potency and selectivity. For instance, moving from an unsubstituted amphetamine to 4-chloroamphetamine shifts the selectivity profile from being NET-dominant to SERT-preferring.[1] This suggests that a 3-chloro substitution, as in the titular compound, will likely confer a distinct selectivity profile, though its precise nature requires experimental validation.
-
Impact of the Amine Group: Modifications to the amine group, such as N-alkylation, are known to influence activity. For many phenethylamines, N-methylation can alter the potency and selectivity profile.
-
Stereochemistry: The (R)-configuration at the alpha-methyl group is a critical determinant of activity. For many amphetamine-like compounds, the (S)-enantiomer is more potent at DAT and NET. The specific influence of the (R)-configuration in conjunction with a 3-chloro substituent would be a key area for investigation.
Experimental Protocols
The quantitative data presented in this guide are typically generated using standardized in vitro assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay for Monoamine Transporters
This assay measures the affinity of a test compound for a specific transporter by competing with a radiolabeled ligand known to bind to that transporter.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific binding inhibitors: Benztropine (for DAT), fluoxetine (for SERT), and desipramine (for NET).
-
Test compounds (e.g., this compound derivatives).
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
In a 96-well plate, incubate the cell membranes (20-40 µg protein) with various concentrations of the test compound and a fixed concentration of the appropriate radioligand.
-
Total binding is determined in the absence of the test compound, while non-specific binding is measured in the presence of a high concentration of a known inhibitor.
-
The incubation is typically carried out at room temperature for 1-2 hours.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
Filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.[5]
Monoamine Uptake Inhibition Assay
This functional assay measures the ability of a test compound to block the reuptake of a radiolabeled monoamine neurotransmitter into synaptosomes or cells expressing the respective transporter.
Materials:
-
Synaptosomes prepared from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and frontal cortex for NET) or cells expressing the specific transporter.
-
Radiolabeled monoamines: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compounds.
-
Inhibitors for defining non-specific uptake.
-
Scintillation counter.
Procedure:
-
Pre-incubate the synaptosomes or cells with various concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake by adding a fixed concentration of the radiolabeled monoamine.
-
Allow the uptake to proceed for a defined time (e.g., 5-15 minutes).
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantify the amount of radiolabeled monoamine taken up by the synaptosomes or cells using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is determined.[6][7]
Visualizing the Biological Context
To better understand the mechanism of action of these compounds, the following diagrams illustrate the monoamine transporter signaling pathway and a typical experimental workflow.
Caption: Monoamine Transporter Signaling Pathway
Caption: Experimental Workflow for Activity Screening
Conclusion
While direct experimental data on the structure-activity relationship of this compound derivatives is currently lacking in the scientific literature, a comparative analysis of structurally similar compounds provides a valuable framework for predicting their potential as monoamine transporter inhibitors. The 3-chloro substitution is anticipated to be a key determinant of both potency and selectivity. Further empirical investigation, following the experimental protocols outlined, is essential to definitively characterize the pharmacological profile of this compound class and to explore its therapeutic potential. The provided diagrams offer a visual representation of the biological context and the necessary experimental steps for such an endeavor.
References
- 1. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Evaluating (R)-1-(3-chlorophenyl)ethanamine and its Analogs
In the landscape of asymmetric synthesis, the selection of an appropriate chiral controller is paramount to achieving high stereoselectivity, a critical factor in the development of pharmaceuticals and fine chemicals. Chiral amines, serving as either transient auxiliaries or as ligands in catalytic systems, are fundamental tools for inducing chirality. This guide provides a comparative analysis of (R)-1-(3-chlorophenyl)ethanamine within the broader context of arylethylamine auxiliaries, contrasting their performance with other seminal classes of chiral auxiliaries, such as Evans oxazolidinones and Myers pseudoephedrine amides.
While specific, direct comparative performance data for this compound in many common asymmetric reactions is not extensively documented in peer-reviewed literature, its structural characteristics—a primary amine attached to a chiral benzylic carbon—place it within the well-studied family of 1-phenylethylamine (PEA) derivatives. The electronic and steric properties of the chloro-substituted phenyl ring are anticipated to influence stereochemical induction in a manner analogous to other substituted PEA derivatives. This analysis, therefore, draws upon data from closely related structures to provide a valuable comparative context for researchers, scientists, and drug development professionals.
Principle of Stereocontrol with Arylethylamine Auxiliaries
The efficacy of chiral amines like this compound as chiral auxiliaries hinges on their ability to create a sterically biased environment around a prochiral center. When appended to a carbonyl compound (e.g., forming an amide), the chiral amine directs the approach of an incoming electrophile to one of the two diastereotopic faces of the resulting enolate. The bulky aryl group (in this case, 3-chlorophenyl) typically blocks one face, forcing the electrophile to attack from the less hindered side, thereby leading to a high degree of diastereoselectivity.[1]
Below is a generalized workflow for employing a chiral amine auxiliary in a diastereoselective alkylation reaction.
Performance Comparison in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction where chiral auxiliaries have demonstrated profound success. The following table summarizes representative performance data for different classes of chiral auxiliaries in the diastereoselective alkylation of propionamides, providing a benchmark for evaluating potential performance.
| Auxiliary Class | Chiral Auxiliary Example | Electrophile (R-X) | Yield (%) | Diastereomeric Excess (de, %) |
| Arylethylamine | (R)-1-Phenylethylamine | Benzyl Bromide (BnBr) | 85-95 | >95 |
| Evans Oxazolidinone | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl Bromide (BnBr) | 89-98 | >99 |
| Myers Auxiliary | (1S,2S)-(+)-Pseudoephedrine | Benzyl Bromide (BnBr) | 90-97 | >99 |
| Arylethylamine | (R)-1-Phenylethylamine | Methyl Iodide (MeI) | 80-90 | 85-95 |
| Evans Oxazolidinone | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Methyl Iodide (MeI) | 85-95 | 97-99 |
| Myers Auxiliary | (1S,2S)-(+)-Pseudoephedrine | Methyl Iodide (MeI) | 88-96 | >99 |
Note: Data is compiled from representative literature and serves as a general comparison. Performance with this compound is inferred based on its structural similarity to 1-phenylethylamine.
The data illustrates that while simple arylethylamines like PEA provide excellent diastereoselectivity, particularly with larger electrophiles, more structurally complex auxiliaries like those developed by Evans and Myers often achieve near-perfect stereocontrol across a wider range of substrates. The electronic effect of the 3-chloro substituent in the target amine is expected to have a minor influence on the stereochemical outcome compared to the dominant steric effect of the aryl group itself.
The logical relationship for selecting a chiral auxiliary often involves a trade-off between cost, availability, and stereochemical performance. The diagram below illustrates this decision-making process.
Experimental Protocols
Reproducibility is key in synthetic chemistry. Provided below are detailed, representative protocols for the asymmetric alkylation of a propionamide derivative using a chiral auxiliary.
Protocol 1: Synthesis of Chiral Propionamide using (R)-1-Phenylethylamine
-
Amide Formation:
-
In a round-bottom flask, dissolve propionic acid (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride (1.2 eq.) dropwise at 0 °C and stir for 1 hour at room temperature. Remove the solvent and excess reagent under reduced pressure to yield propionyl chloride.
-
Dissolve the crude propionyl chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve (R)-1-phenylethylamine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred propionyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting N-(1-phenylethyl)propanamide by flash chromatography.
-
Protocol 2: Diastereoselective Alkylation (General Procedure)
-
Enolate Formation:
-
To a solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.05 eq.) dropwise. Stir the mixture for 30 minutes at 0 °C to form a solution of lithium diisopropylamide (LDA).
-
Cool the LDA solution back to -78 °C.
-
Slowly add a solution of the chiral N-(1-phenylethyl)propanamide (1.0 eq.) in anhydrous THF to the LDA solution.
-
Stir the resulting mixture for 1 hour at -78 °C to ensure complete formation of the lithium enolate.
-
-
Alkylation:
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
-
Work-up and Analysis:
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography. The diastereomeric ratio (de%) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
-
Conclusion
This compound is a valuable chiral primary amine that belongs to the well-established family of 1-phenylethylamine auxiliaries. While specific performance data for this particular derivative is sparse, the principles of stereocontrol established for its parent and analogous compounds suggest it is a competent chiral auxiliary for directing asymmetric transformations. For reactions requiring very high levels of diastereoselectivity (>99% de), more advanced and sterically demanding auxiliaries, such as those of the Evans or Myers type, may be more reliable choices. However, for many applications, the operational simplicity, lower cost, and effective stereochemical control offered by PEA derivatives make them an excellent and practical option in the toolkit of the synthetic chemist. The selection of the optimal auxiliary will always depend on the specific substrate, reaction conditions, and desired level of stereochemical purity.
References
Safety Operating Guide
Proper Disposal of (R)-1-(3-chlorophenyl)ethanamine: A Guide for Laboratory Professionals
The safe and compliant disposal of (R)-1-(3-chlorophenyl)ethanamine is a critical aspect of laboratory operations, ensuring the safety of personnel and the protection of the environment. This guide provides detailed procedures for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Always consult the Safety Data Sheet (SDS) for detailed handling instructions.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use splash goggles or safety glasses.[1]
-
Lab Coat: A standard laboratory coat is necessary to protect clothing.[1]
-
Respiratory Protection: If working with powders or if there is a risk of aerosolization, an N95 or higher-rated respirator is recommended.[2]
Handling and Storage:
-
Store the compound in a tightly closed container in a dry, well-ventilated area.[3][4]
-
Keep away from heat and incompatible substances such as strong oxidizing agents.[1][5]
-
All handling of the compound should occur in a designated area, such as a chemical fume hood.[2][4]
Disposal Procedures
This compound, being a chlorinated organic amine, requires disposal as hazardous waste. It should not be disposed of down the drain or in regular trash.[5][6] The primary disposal route is through a licensed hazardous waste disposal service.[5][7]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, contaminated solutions, and solids (e.g., contaminated gloves, weighing papers), in a dedicated and clearly labeled hazardous waste container.[1][2]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to prevent hazardous reactions.[2][5][8] Specifically, avoid mixing with acids and oxidizing agents.[5]
-
-
Containerization:
-
Labeling:
-
Storage:
-
Arranging for Disposal:
Disposal of Empty Containers:
-
Empty containers must be triple-rinsed with a suitable solvent.[1]
-
The first rinseate must be collected and disposed of as hazardous chemical waste.[8] For highly toxic chemicals, the first three rinses should be collected.[8]
-
After thorough rinsing and air-drying, and with the label defaced, the container may be disposed of as regular trash, in accordance with institutional policies.[1]
Hazard and Disposal Summary
| Parameter | Information | Source |
| GHS Hazard Statements | H301: Toxic if swallowed. H314: Causes severe skin burns and eye damage. H411: Toxic to aquatic life with long lasting effects. | [4][7] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [3][4][10][11] |
| Environmental Precautions | Do not let product enter drains. Avoid release to the environment. | [3][4][10] |
| Spill Containment | Soak up with inert absorbent material. Collect and arrange for disposal. | [3][4] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 7. angenechemical.com [angenechemical.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
Personal protective equipment for handling (R)-1-(3-chlorophenyl)ethanamine
Essential Safety and Handling Guide for (R)-1-(3-chlorophenyl)ethanamine
This guide provides critical safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and environmental protection.
Hazard Identification
This compound is a hazardous chemical.[1] It is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[2][3][4] The substance is also toxic to aquatic life with long-lasting effects.[1] Therefore, stringent safety measures must be implemented during its handling and disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure risks. The following table summarizes the recommended equipment for handling this compound.[5]
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Chemical Safety Goggles & Faceshield | Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2] A faceshield should also be used for maximum protection against splashes.[6] |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile or neoprene gloves are generally suitable, but always check the manufacturer's compatibility data. |
| Body Protection | Laboratory Coat / Gown | A low-permeability, solid-front laboratory coat with long sleeves and tight-fitting cuffs is mandatory.[5] For larger quantities or higher-risk operations, impervious clothing is recommended.[2] |
| Respiratory Protection | Respirator | All handling should occur in a chemical fume hood.[1][4] If engineering controls are insufficient or there's a risk of aerosolization, use a NIOSH-approved respirator with an appropriate cartridge (e.g., Type ABEK for organic vapors and ammonia).[6] |
Operational Plan: Step-by-Step Handling Procedures
A meticulous operational plan is essential to prevent contamination and ensure user safety.[5]
Preparation and Engineering Controls
-
Designated Area : All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood, to control vapors.[1][4][5]
-
Ventilation Check : Before commencing work, ensure the chemical fume hood is functioning correctly.
-
Emergency Equipment : Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[3][4]
-
Gather Materials : Assemble all necessary equipment and reagents before introducing the chemical to the work area.
Handling and Solution Preparation
-
Personal Protective Equipment : Don the complete set of recommended PPE before handling the chemical.
-
Weighing : If weighing the substance, perform this task inside the fume hood using disposable weigh boats to prevent contamination of balances.[5]
-
Solution Preparation : When dissolving the compound, add the solvent to the solid slowly to minimize splashing and aerosol generation.[5]
-
Closed Systems : Utilize closed systems for reactions and transfers whenever feasible to minimize the release of vapors.[5]
-
Labeling : All containers holding the chemical or its solutions must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.[5]
Post-Procedure Decontamination
-
Surface Cleaning : Upon completion of work, decontaminate all work surfaces within the fume hood using an appropriate cleaning agent.[5]
-
Equipment Cleaning : Thoroughly clean all non-disposable glassware and equipment according to established laboratory protocols.[5]
-
Hand Washing : Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[1][7]
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[5]
-
Waste Segregation :
-
Solid Waste : All contaminated solid materials, including gloves, weigh papers, and disposable gowns, must be collected in a designated hazardous waste container that is clearly labeled.[5]
-
Liquid Waste : Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for halogenated organic compounds.[5][8] Do not mix with incompatible waste streams.[8]
-
-
Container Management :
-
Final Disposal :
Emergency Procedures
Immediate and correct action is vital in the event of an accidental exposure or spill.
| Emergency Situation | Immediate First Aid and Response |
| Inhalation | Move the victim to fresh air immediately.[7] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use the mouth-to-mouth method).[1] Seek immediate emergency medical help.[7] |
| Skin Contact | Immediately remove all contaminated clothing and shoes.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth thoroughly with water.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate emergency medical help.[7] |
| Minor Spill | In a chemical fume hood, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[1] Clean the spill area with an appropriate decontaminating agent. |
| Major Spill | Evacuate the laboratory immediately and alert others in the area.[1][10] Close the doors to the affected area. From a safe location, contact your institution's emergency response team or EH&S department.[10] Do not attempt to clean up a large spill without proper training and equipment. |
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. 1-(4-氯苯基)乙胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chem.metu.edu.tr [chem.metu.edu.tr]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
